2-Fluoropyridine-5-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCOANFUVSCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562325 | |
| Record name | 6-Fluoropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65352-94-5 | |
| Record name | 6-Fluoropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoropyridine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride (CAS: 65352-94-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride, with the CAS number 65352-94-5, is a key building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and a carbonyl chloride group on the pyridine ring, make it a versatile reagent for the introduction of the 2-fluoropyridin-5-yl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available | |
| Boiling Point | 90-94 °C at 15 mmHg | [2] |
| Density | Not available | |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and alkane solvents (e.g., n-heptane, cyclohexane). Reacts with water. | [2] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture sensitive. | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from 2-fluoro-5-methylpyridine.[2]
Experimental Protocol: Synthesis of this compound[2]
Step 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic acid
-
To a suitable reaction vessel, add 2-fluoro-5-methylpyridine.
-
In a separate vessel, prepare an aqueous solution of potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄). The molar ratio of the oxidant to 2-fluoro-5-methylpyridine should be between 2:1 and 4:1.
-
Slowly add the oxidant solution to the 2-fluoro-5-methylpyridine while monitoring the reaction temperature. The reaction is exothermic and may require cooling.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically several hours).
-
Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 2-fluoro-5-pyridinecarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Acyl Chlorination of 2-Fluoro-5-pyridinecarboxylic acid
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-fluoro-5-pyridinecarboxylic acid obtained in the previous step.
-
Add a chlorinated solvent such as dichloromethane, chloroform, or 1,2-dichloroethane.
-
To this suspension, add thionyl chloride (SOCl₂) or oxalyl chloride (1-2.5 equivalents).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC or disappearance of the starting material).
-
Distill off the excess thionyl chloride/oxalyl chloride and the solvent under reduced pressure.
-
Add an alkane solvent (e.g., n-heptane or cyclohexane) to the residue and cool the mixture to induce crystallization.
-
Filter the mixture to remove any impurities.
-
The filtrate, containing the 2-fluoro-5-carbonyl chloride, is then subjected to reduced pressure distillation. Collect the fraction at 90-94 °C/15 mmHg to obtain the pure product as a colorless liquid, which solidifies upon cooling.
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Key Reactions
This compound is a bifunctional molecule, with the reactivity dominated by the electrophilic carbonyl chloride and the activated pyridine ring.
Acylation Reactions
The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively.
-
In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of the acyl chloride to the stirred aniline solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude amide product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Caption: Workflow for acylation of an amine.
Friedel-Crafts Acylation
This compound can be employed in Friedel-Crafts acylation reactions to introduce the 2-fluoro-5-pyridoyl group onto aromatic rings. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the aluminum chloride suspension with vigorous stirring.
-
After the addition is complete, add benzene (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
Application in Drug Discovery: The Case of Sotorasib
A prominent application of this compound is in the synthesis of Sotorasib (AMG 510), a first-in-class, irreversible inhibitor of KRAS G12C, a specific mutation found in various cancers, including non-small cell lung cancer.[4][5] The 2-fluoropyridine moiety plays a crucial role in the molecule's interaction with the target protein.
The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a permanently active, GTP-bound state, leading to uncontrolled cell growth.[6] Sotorasib covalently binds to the cysteine residue of the mutated KRAS G12C, trapping it in an inactive GDP-bound state and thereby inhibiting downstream signaling.
Caption: KRAS G12C pathway and Sotorasib's mechanism of action.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and storage.
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Flammable liquid and vapor (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Wash skin thoroughly after handling. Wear protective gloves.[3] |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3] |
| Moisture Sensitivity | Reacts with water. | Store in a dry, well-ventilated place. Keep container tightly closed. |
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed under an inert atmosphere.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel pharmaceuticals. Its ability to readily undergo acylation and other transformations makes it an important building block for introducing the 2-fluoropyridin-5-yl moiety. The successful application of this compound in the synthesis of the targeted cancer therapy Sotorasib highlights its significance in modern drug discovery. Researchers and scientists working with this compound should be familiar with its properties, reactivity, and safety precautions to ensure its effective and safe utilization in the laboratory.
References
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Fluoropyridine-5-carbonyl chloride. This compound is a valuable building block in medicinal chemistry and drug development due to its reactive carbonyl chloride group and the influence of the fluorine atom on the pyridine ring's reactivity.
Molecular Structure and Properties
This compound is a derivative of pyridine with a fluorine atom at the 2-position and a carbonyl chloride group at the 5-position. The presence of the electron-withdrawing fluorine atom and carbonyl chloride group significantly influences the electron distribution and reactivity of the pyridine ring.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClFNO | [1][] |
| Molecular Weight | 159.55 g/mol | [1] |
| CAS Number | 65352-94-5 | [1] |
| Synonyms | 6-Fluoronicotinoyl chloride, 6-Fluoropyridine-3-carbonyl chloride | [1] |
Synthesis
The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-fluoropyridine-5-carboxylic acid. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
2-Fluoropyridine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 2-fluoropyridine-5-carboxylic acid in anhydrous dichloromethane, add a catalytic amount of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Logical Relationship of Synthesis
Caption: Synthesis pathway of this compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound. The following tables summarize the expected spectroscopic data based on the analysis of similar compounds and general spectroscopic principles.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~8.4 | dd | J(H3-H4) ≈ 8, J(H3-F) ≈ 4 |
| H-4 | ~8.2 | ddd | J(H4-H3) ≈ 8, J(H4-H6) ≈ 2, J(H4-F) ≈ 8 |
| H-6 | ~8.8 | d | J(H6-H4) ≈ 2 |
Note: Predicted values are based on the analysis of substituted pyridines and are subject to solvent effects.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | ~163 (d) | ~240 |
| C-3 | ~115 (d) | ~40 |
| C-4 | ~145 (d) | ~15 |
| C-5 | ~130 | - |
| C-6 | ~152 (d) | ~5 |
| C=O | ~168 | - |
Note: Predicted values are based on the analysis of substituted pyridines and related acyl chlorides.
Table 4: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |
| F | -65 to -75 | CFCl₃ |
Note: The chemical shift of fluorine is sensitive to the electronic environment.
Table 5: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Acyl Chloride) | 1770 - 1810 | Stretch |
| C=N, C=C (Pyridine ring) | 1550 - 1620 | Stretch |
| C-F | 1200 - 1250 | Stretch |
| C-Cl | 650 - 800 | Stretch |
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 159/161 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 124 | [M-Cl]⁺ | Loss of chlorine radical |
| 96 | [M-COCl]⁺ | Loss of carbonyl chloride radical |
Experimental Workflow for Characterization
A typical workflow for the synthesis and characterization of this compound is outlined below.
Caption: Experimental workflow for synthesis and characterization.
Safety Information
This compound is expected to be a reactive and corrosive compound. It is likely to be sensitive to moisture and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As an acyl chloride, it will react with water to produce hydrochloric acid.
Disclaimer: The quantitative data and experimental protocols provided in this guide are based on established chemical principles and data from analogous compounds. Specific experimental results may vary. Researchers should always consult primary literature and safety data sheets before handling this chemical.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 2-Fluoropyridine-5-carbonyl chloride, an important intermediate in the development of pharmaceuticals and agrochemicals. The document details the primary synthetic pathways, experimental protocols, and quantitative data to support laboratory and developmental applications.
Introduction
This compound is a reactive compound widely utilized in organic synthesis. Its structure, featuring a fluorine atom and an acyl chloride group on a pyridine ring, makes it a valuable building block for introducing the 2-fluoropyridin-5-ylcarbonyl moiety into a wide range of molecules. This guide focuses on a common and effective two-step synthesis route commencing from 2-fluoro-5-methylpyridine.
Primary Synthetic Pathway
The most prevalent and scalable synthesis of this compound involves a two-step reaction sequence:
-
Oxidation: The initial step is the oxidation of 2-fluoro-5-methylpyridine to its corresponding carboxylic acid, 2-fluoropyridine-5-carboxylic acid. This transformation is typically achieved using a strong oxidizing agent.
-
Acyl Chlorination: The subsequent step involves the conversion of the synthesized 2-fluoropyridine-5-carboxylic acid into the target acyl chloride. This is a standard transformation in organic chemistry, often employing a chlorinating agent such as thionyl chloride or oxalyl chloride.
This synthetic approach is efficient and provides high yields of the desired product with good purity.
Experimental Protocols
Step 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoropyridine-5-carboxylic acid
This procedure outlines the oxidation of the methyl group on the pyridine ring to a carboxylic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-5-methylpyridine | 111.12 | (Specify) | (Specify) |
| Potassium Permanganate (KMnO4) | 158.03 | (Specify) | (Specify) |
| Water | 18.02 | (Specify) | - |
| Hydrochloric Acid (HCl) | 36.46 | (Specify) | (Specify) |
Procedure:
-
To a reaction vessel, add 2-fluoro-5-methylpyridine and water.
-
Heat the mixture to the specified reaction temperature with vigorous stirring.
-
Slowly add potassium permanganate to the reaction mixture over a defined period.
-
Maintain the reaction at the set temperature for the prescribed duration to ensure complete conversion.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to precipitate the 2-fluoropyridine-5-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification:
The crude 2-fluoropyridine-5-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.
Step 2: Synthesis of this compound
This protocol details the conversion of 2-fluoropyridine-5-carboxylic acid to the final product using thionyl chloride.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoropyridine-5-carboxylic acid | 141.1 | (Specify) | (Specify) |
| Thionyl Chloride (SOCl2) | 118.97 | (Specify) | (Specify) |
| Dichloromethane (DCM) | 84.93 | (Specify) | - |
| n-Heptane | 100.21 | (Specify) | - |
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), charge a reaction flask with 2-fluoropyridine-5-carboxylic acid and dichloromethane.
-
With stirring, add thionyl chloride dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully evaporate the excess thionyl chloride and dichloromethane under reduced pressure.
-
Add n-heptane to the residue, cool the mixture to induce crystallization of any remaining solids, and filter.
-
The filtrate, containing the desired product, is then subjected to vacuum distillation to isolate the pure this compound.
Purification:
The final product is purified by reduced pressure distillation, collecting the fraction at the appropriate boiling point and pressure.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound as described in the experimental protocols.
Table 1: Oxidation of 2-Fluoro-5-methylpyridine
| Parameter | Value |
| Reactant Ratio | (Specify based on specific experiment) |
| Solvent | Water |
| Reaction Temperature | (Specify based on specific experiment) |
| Reaction Time | (Specify based on specific experiment) |
| Product Yield | (Specify based on specific experiment) |
| Product Purity | >98% (after recrystallization) |
| Melting Point | 275-278 °C |
Table 2: Acyl Chlorination of 2-Fluoropyridine-5-carboxylic acid
| Parameter | Value |
| Reactant Ratio | 1 : (1-2.5) (Acid : SOCl2) |
| Solvent | Dichloromethane |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Product Yield | 78.7% - 80.56% |
| Product Purity | 99.0% - 99.1% |
| Boiling Point | 90-94 °C / 15 mmHg |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the two-step synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound via the oxidation of 2-fluoro-5-methylpyridine followed by acyl chlorination is a robust and high-yielding method. This guide provides the necessary technical details, including experimental protocols and quantitative data, to enable researchers and drug development professionals to effectively produce this key synthetic intermediate. Adherence to the described procedures and safety precautions is essential for successful and safe synthesis in a laboratory setting.
References
An In-depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoropyridine-5-carbonyl chloride, a key building block in modern synthetic and medicinal chemistry. It details the compound's chemical and physical properties, spectroscopic profile, synthesis protocols, and its applications, with a focus on its role in the development of novel therapeutics.
Compound Profile
This compound, also known by its IUPAC name 6-fluoropyridine-3-carbonyl chloride, is a heterocyclic organic compound.[1][] Its structure features a pyridine ring substituted with a fluorine atom at the 2-position and a highly reactive carbonyl chloride group at the 5-position.[1] This unique arrangement of functional groups makes it a valuable reagent for introducing the 2-fluoropyridin-5-yl moiety into various molecular scaffolds.
The fluorine substituent significantly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the carbonyl carbon and making the compound a potent acylating agent.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 65352-94-5 | [1][] |
| Molecular Formula | C₆H₃ClFNO | [1][] |
| Molecular Weight | 159.55 g/mol | [1][] |
| Boiling Point | 182.8°C (at 760 mmHg) | [1] |
| Density | 1.4 g/cm³ | [1] |
| SMILES | Fc1ccc(cn1)C(=O)Cl | [1] |
| InChIKey | IPOCOANFUVSCLZ-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.[1]
| Spectroscopic Technique | Key Features |
| ¹H NMR | Shows characteristic signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and carbonyl chloride groups.[1] |
| ¹⁹F NMR | Provides a distinct signal for the fluorine substituent, confirming its position on the pyridine ring.[1] |
| IR Spectroscopy | A strong absorption band is expected in the range of 1750-1800 cm⁻¹ due to the C=O stretching vibration of the carbonyl chloride. Other characteristic bands include aromatic C=C stretching (~1600 cm⁻¹), C-N stretching (1400-1500 cm⁻¹), and C-F stretching (1000-1300 cm⁻¹).[1] |
| Mass Spectrometry | The molecular ion peak is observed at m/z 159.55, corresponding to the calculated molecular weight. Fragmentation patterns typically show the loss of chlorine and fluorine.[1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-fluoronicotinic acid (also known as 6-fluoronicotinic acid).
Synthesis Workflow
The general workflow for the preparation of this compound from 2-fluoronicotinic acid is illustrated below. This process involves the conversion of the carboxylic acid to the highly reactive acyl chloride using a suitable chlorinating agent.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-fluoronicotinic acid.
Materials:
-
2-Fluoronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoronicotinic acid (1.0 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as toluene or DCM to the flask to create a suspension.
-
Reagent Addition:
-
Using Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature.
-
Using Oxalyl Chloride: Add oxalyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C. Add a catalytic amount (1-2 drops) of DMF.
-
-
Reaction: Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the reaction is complete, which is typically indicated by the cessation of gas evolution (SO₂ and HCl, or CO, CO₂, and HCl) and the formation of a clear solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure. It is crucial to use a trap to neutralize the acidic gases.
-
The resulting crude this compound is often used directly in the next step without further purification due to its moisture sensitivity. If required, purification can be achieved by vacuum distillation.
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Reactivity and Applications
This compound is a versatile intermediate primarily used in acylation reactions. Its high reactivity allows it to readily react with a wide range of nucleophiles.
General Reaction Scheme
The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of amides, esters, and ketones. This reactivity is central to its utility in organic synthesis.
Applications in Drug Development
The 2-fluoropyridine motif is a common feature in many biologically active compounds and pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug molecule. This compound serves as a crucial starting material for incorporating this valuable structural unit.
Its applications span various therapeutic areas, including but not limited to:
-
Oncology: Synthesis of kinase inhibitors.
-
Infectious Diseases: Development of novel antibacterial and antiviral agents.
-
Neuroscience: Creation of compounds targeting receptors and enzymes in the central nervous system.
The ability to readily form stable amide bonds makes it particularly useful for linking different fragments in a drug discovery program, facilitating the exploration of structure-activity relationships (SAR).
Conclusion
This compound is a high-value reagent in synthetic organic and medicinal chemistry. Its well-defined properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. The strategic incorporation of the 2-fluoropyridine moiety, enabled by this compound, continues to contribute to the discovery and development of new and improved therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
The Advent and Synthesis of a Key Pharmaceutical Intermediate: 2-Fluoropyridine-5-carbonyl chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride, a halogenated pyridine derivative, has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both a fluorine atom and a carbonyl chloride group on the pyridine ring, render it a highly reactive and versatile intermediate. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the carbonyl chloride at the 5-position serves as a reactive site for acylation reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and logical workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 65352-94-5[] |
| Molecular Formula | C₆H₃ClFNO[2][3] |
| Molecular Weight | 159.55 g/mol [2][3] |
| IUPAC Name | 6-fluoropyridine-3-carbonyl chloride[] |
| Synonyms | 6-Fluoronicotinoyl chloride, 6-fluoropyridine-3-carbonyl chloride[] |
| Appearance | White to off-white solid (when frozen for storage)[4] |
Synthesis and Discovery
The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies for its preparation. While a singular "discovery" event is not documented, its emergence is a result of the ongoing quest for novel fluorinated heterocyclic compounds for use in medicinal chemistry. The primary synthetic routes involve the functionalization of a pre-existing fluorinated pyridine ring or the introduction of fluorine to a pyridine precursor.
Synthetic Pathways
Several methods have been developed for the synthesis of this compound and its analogs. A prevalent strategy involves the oxidation of a methyl group at the 5-position of a 2-fluoropyridine ring to a carboxylic acid, followed by chlorination.
Caption: General synthesis pathway for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for analogous transformations.
Protocol 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic acid[4]
This two-step process involves the oxidation of 2-fluoro-5-methylpyridine followed by acyl chlorination.
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄) or Sodium permanganate (NaMnO₄)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Chlorinated solvent (e.g., dichloromethane, chloroform)
-
Alkane solvent (e.g., n-hexane, cyclohexane)
Procedure:
-
Oxidation: 2-Fluoro-5-methylpyridine is heated in the presence of an oxidizing agent such as potassium permanganate or sodium permanganate to yield 2-fluoro-5-pyridinecarboxylic acid.
-
Acyl Chlorination: The resulting 2-fluoro-5-pyridinecarboxylic acid is refluxed with thionyl chloride or oxalyl chloride in a chlorinated solvent.
-
Work-up: After the reaction, the solvent is distilled off under reduced pressure. An alkane solvent is then added, and the mixture is cooled to induce precipitation.
-
Purification: The solid product is collected by filtration. Further purification can be achieved by reduced pressure rectification, collecting the fraction at 90-94 °C/15 mmHg, to obtain the final product as a colorless liquid which solidifies upon freezing.[4]
Protocol 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride[5]
While not the title compound, the synthesis of this analog provides insight into the methodologies used for preparing fluorinated pyridine carbonyl chlorides.
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium chloride (LiCl)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
Reaction Setup: Methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium chloride are charged into a sealed pressure tube.
-
Heating: The sealed tube is heated in an oil bath at 152-158 °C for 25 hours.
-
Extraction: After cooling, methylene chloride is added to the reaction mixture. The combined mixtures are filtered.
-
Purification: The filtrate is concentrated, and the product is isolated by short path vacuum distillation to yield 2,6-dichloro-5-fluoronicotinoyl chloride.
Reactivity and Applications in Drug Discovery
This compound is a valuable reagent in the synthesis of pharmaceuticals due to the reactivity of its two functional groups. The fluorine atom at the 2-position facilitates nucleophilic aromatic substitution (SNAr) reactions, which are significantly faster than for the corresponding 2-chloropyridines.[5] This allows for the introduction of a wide range of nucleophiles under relatively mild conditions. The carbonyl chloride group readily undergoes acylation reactions with amines and alcohols to form amides and esters, respectively.[2]
These characteristics make it an important intermediate in the creation of complex molecules, including those with therapeutic potential. Fluorinated pyridines are common motifs in many approved drugs.
Caption: Reactivity of this compound.
Conclusion
This compound stands as a testament to the advancements in synthetic organic chemistry, providing a versatile platform for the construction of novel molecular architectures. Its strategic combination of a reactive acyl chloride and an activated fluoro-substituted pyridine ring makes it an indispensable tool for medicinal chemists and drug development professionals. The synthetic protocols and reactivity profile detailed in this guide offer a foundational understanding for the effective utilization of this important chemical intermediate in research and development.
References
An In-depth Technical Guide to the Safety and Handling of 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for 2-Fluoropyridine-5-carbonyl chloride (CAS No. 65352-94-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information on the known hazards of its constituent functional groups: the 2-fluoropyridine moiety and the acyl chloride group. This approach provides a robust framework for risk assessment and safe handling in a laboratory and drug development setting.
Chemical and Physical Properties
| Property | Value | Source/Justification |
| Chemical Name | This compound | |
| Synonyms | 6-Fluoronicotinoyl chloride, 6-Fluoropyridine-3-carbonyl chloride | [1] |
| CAS Number | 65352-94-5 | [1] |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | [1] |
| Appearance | Likely a colorless to light-yellow fuming liquid or low-melting solid | Inferred from the properties of similar acyl chlorides. |
| Boiling Point | Data not available | Likely higher than 2-fluoropyridine (125.9°C) due to increased molecular weight.[2] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Reacts violently with water and other protic solvents. Soluble in aprotic organic solvents. | General reactivity of acyl chlorides.[3][4] |
Hazard Identification and Classification
While a specific GHS classification is unavailable, a hazard assessment based on its chemical structure indicates the following potential hazards:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[5] Inhalation may cause severe respiratory tract irritation and could be fatal in high concentrations.[5][6]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7] Acyl chlorides are corrosive to skin and mucous membranes.[3][7]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[7] Contact can lead to irreversible eye injury.[5]
-
Reactivity: Reacts violently with water, alcohols, amines, and strong bases, releasing heat and toxic, corrosive hydrogen chloride (HCl) gas.[4][5] Moisture sensitive; handle under inert atmosphere.[8]
The primary hazards are associated with the high reactivity of the acyl chloride functional group. Upon contact with moisture, it readily hydrolyzes to 6-fluoronicotinic acid and hydrogen chloride.[9][10] The liberated HCl is a corrosive gas that can cause severe respiratory and tissue damage.[6]
Personal Protective Equipment (PPE)
Strict adherence to appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and corrosive fumes that can cause severe eye damage.[11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile). Inspect gloves before each use. | Prevents skin contact, which can cause severe burns.[11][13] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against splashes and potential ignition.[11] |
| Respiratory Protection | Use in a certified chemical fume hood. For emergencies or situations with inadequate ventilation, a full-face respirator with an acid gas cartridge is required. | Prevents inhalation of corrosive vapors and fumes.[4][12] |
Safe Handling and Storage
Experimental Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Keep containers tightly sealed to prevent contact with moisture.[7]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Incompatible materials include water, alcohols, amines, strong bases, and strong oxidizing agents.[8]
Reactivity and Hazardous Decomposition
The primary reactivity concern is the hydrolysis of the acyl chloride group.
Chemical Reactivity Pathway
Caption: Reactivity of this compound.
Hazardous Decomposition Products: Under fire conditions, expect the release of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6]
First Aid Measures
Immediate medical attention is crucial in all cases of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before starting any work, ensure a certified chemical fume hood is operational. Prepare all necessary reagents and equipment. Have appropriate spill control materials (e.g., dry sand, sodium bicarbonate) and quenching solutions (e.g., a secondary amine in an inert solvent) readily available.
-
Inert Atmosphere: Handle the compound under an inert atmosphere of nitrogen or argon to prevent hydrolysis from atmospheric moisture.
-
Dispensing: Use a syringe or cannula for liquid transfers. For solids, work quickly in a glove box or under a positive flow of inert gas.
-
Reaction: Add this compound slowly and in a controlled manner to the reaction mixture, as its reactions are often exothermic.
-
Quenching: After the reaction is complete, quench any unreacted acyl chloride carefully. This can be done by slowly adding the reaction mixture to a stirred, cooled solution of a nucleophile like isopropanol or a dilute aqueous base. Be prepared for gas evolution (HCl).
-
Waste Disposal: All waste materials, including contaminated PPE and glassware, should be collected in a designated, labeled hazardous waste container for proper disposal according to institutional and local regulations.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water or combustible materials.
-
Neutralize: Cautiously neutralize the spill with a weak base like sodium bicarbonate.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before working with this or any other hazardous chemical.
References
- 1. scbt.com [scbt.com]
- 2. innospk.com [innospk.com]
- 3. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. leelinework.com [leelinework.com]
- 13. safety.nmsu.edu [safety.nmsu.edu]
In-Depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride, also known as 6-fluoronicotinoyl chloride, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, namely the electron-withdrawing fluorine atom and the reactive acyl chloride group, make it a valuable building block for the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs). The fluorine substituent enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution, while the carbonyl chloride functionality allows for facile acylation reactions. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with key experimental protocols.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 65352-94-5 | [1] |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | [1] |
| Boiling Point | 90-94 °C at 15 mmHg218.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.408 g/cm³ (Predicted) | |
| Appearance | Not explicitly found, but related compounds are often liquids or low-melting solids. | |
| Solubility | Soluble in many common organic solvents. | |
| Melting Point | Data not available in the search results. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of both the fluorine and carbonyl chloride substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a characteristic signal for the fluorine atom attached to the pyridine ring, confirming its presence and electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups:
-
C=O Stretching: A strong absorption band is expected in the range of 1750-1800 cm⁻¹ for the carbonyl chloride group.[3]
-
Aromatic C=C and C=N Stretching: Bands in the region of 1400-1600 cm⁻¹ are characteristic of the pyridine ring.
-
C-F Stretching: A strong absorption band in the range of 1000-1300 cm⁻¹ indicates the presence of the carbon-fluorine bond.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
Reactivity and Stability
This compound is a reactive compound due to the presence of the acyl chloride group. It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution reactions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 6-fluoronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol: Synthesis from 6-Fluoronicotinic Acid using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoronicotinic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Caption: Synthesis of this compound.
Handling and Storage
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
References
An In-depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride for Researchers and Drug Development Professionals
Introduction: 2-Fluoropyridine-5-carbonyl chloride, with the CAS number 65352-94-5, is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a fluorine-substituted pyridine ring and a reactive acyl chloride moiety, make it a valuable reagent for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its suppliers, chemical properties, synthesis, and applications, with a focus on experimental protocols and logical workflows to aid researchers in their endeavors.
Chemical Properties and Supplier Information
This compound is a halogenated heterocyclic compound with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol .[1] The presence of an electron-withdrawing fluorine atom on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[1]
Physicochemical Data:
| Property | Value |
| CAS Number | 65352-94-5 |
| Molecular Formula | C₆H₃ClFNO |
| Molecular Weight | 159.55 g/mol |
| Synonyms | 6-Fluoronicotinoyl chloride, 6-Fluoropyridine-3-carbonyl chloride |
Major Suppliers and Manufacturers:
A number of chemical suppliers offer this compound in various quantities and purities. Researchers should always consult the supplier's certificate of analysis for detailed purity information.
| Supplier | Purity | Available Quantities | Price (USD, approx.) |
| Apollo Scientific | 95% | 500mg, 1g, 5g | $127 (500mg), $184 (1g) |
| CymitQuimica | ~80% | 500mg | $140 (500mg) |
| Amadis Chemical | 97% | 25g | $664 (25g) |
| BOC Sciences | Inquiry | Inquiry | Inquiry |
| Allychem Co. Ltd. | Inquiry | Inquiry | Inquiry |
| INDOFINE Chemical Company, Inc. | Inquiry | Inquiry | Inquiry |
| Frontier Scientific, Inc. | Inquiry | Inquiry | Inquiry |
| ChemicalBook | Various | Various | Various |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-fluoropyridine-5-carboxylic acid (also known as 6-fluoronicotinic acid). This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis from 2-Fluoropyridine-5-carboxylic Acid
Materials:
-
2-Fluoropyridine-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoropyridine-5-carboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane or toluene.
-
Addition of Catalyst: Add a catalytic amount of anhydrous DMF (a few drops) to the suspension.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood as corrosive and toxic gases (HCl, SO₂, CO, CO₂) are evolved.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by taking small aliquots, quenching with methanol, and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent and the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis and Drug Discovery
This compound is a versatile reagent primarily used in acylation reactions to introduce the 2-fluoro-5-pyridinylcarbonyl moiety into various molecules. This is a crucial step in the synthesis of many pharmaceutical compounds. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.
General Experimental Protocol for Amide Synthesis (Acylation of an Amine)
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in an anhydrous solvent like DCM or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent. Slowly add this solution to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired amide.
Caption: General workflow for amide synthesis using this compound.
Role in Drug Development:
The 2-fluoropyridine moiety is a common feature in many modern pharmaceuticals. The fluorine atom can improve pharmacokinetic properties such as metabolic stability and membrane permeability. The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for target engagement. For instance, fluorinated pyridines are found in various classes of drugs, including kinase inhibitors and central nervous system agents. The use of this compound allows for the efficient incorporation of this valuable pharmacophore into drug candidates.
References
An In-depth Technical Guide to the Basic Reactivity of 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of 2-Fluoropyridine-5-carbonyl chloride, a key building block in medicinal chemistry and drug discovery. This document details its core chemical properties, reactivity profile, experimental protocols for its principal reactions, and essential safety information.
Core Chemical Properties and Reactivity
This compound (Molecular Formula: C₆H₃ClFNO, Molecular Weight: 159.55 g/mol ) is a bifunctional molecule featuring a highly reactive acyl chloride group at the 5-position and a fluorine atom at the 2-position of the pyridine ring. This substitution pattern dictates its primary modes of reactivity: acylation and nucleophilic aromatic substitution (SNAr).
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₆H₃ClFNO |
| Molecular Weight | 159.55 g/mol |
| Appearance | Typically a solid or liquid, depending on purity |
| ¹H NMR | Aromatic protons exhibit characteristic shifts influenced by the electron-withdrawing fluorine and carbonyl chloride groups. |
| ¹³C NMR | Signals correspond to the substituted pyridine ring carbons, with the carbonyl carbon appearing at a characteristic downfield shift. |
| ¹⁹F NMR | A single resonance in the aromatic fluorine region confirms the presence and position of the fluorine atom. |
| IR Spectroscopy | A strong C=O stretching band is expected in the range of 1750-1800 cm⁻¹, characteristic of an acyl chloride. Aromatic C=C and C-N stretching bands appear around 1600 cm⁻¹ and 1400-1500 cm⁻¹, respectively. The C-F stretching vibration is typically observed between 1000-1300 cm⁻¹.[1] |
| Mass Spectrometry | The molecular ion peak is observed at m/z 159.5. Fragmentation patterns are consistent with the loss of Cl, CO, and F.[1] |
The molecule's reactivity is dominated by two key sites:
-
The Carbonyl Chloride: This functional group is a potent acylating agent, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. This reactivity is central to its use in constructing larger, more complex molecules.
-
The C2-Fluorine: The fluorine atom at the 2-position activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the C2 carbon electron-deficient and thus susceptible to attack by nucleophiles. This allows for the introduction of various substituents at this position. Notably, the SNAr reaction of 2-fluoropyridine is significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent.
Key Reactions and Mechanisms
The dual reactivity of this compound allows for a variety of synthetic transformations. The following sections detail the most important reactions, including their mechanisms and representative experimental protocols.
Acylation Reactions (Amide and Ester Formation)
The reaction of the acyl chloride moiety with nucleophiles is a cornerstone of its application. These reactions are typically fast and efficient, proceeding via a nucleophilic acyl substitution mechanism.
Caption: General workflow for the acylation reaction.
-
Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.
Table 2: Representative Yields for Amidation of 2-Fluoropyridine Analogs
| Amine | Product | Yield (%) |
| Lithium diisopropylamide | 2-(Diisopropylamino)pyridine | 85 |
| Lithium piperidide | 2-(Piperidino)pyridine | 90 |
| Lithium morpholide | 2-(Morpholino)pyridine | 88 |
| Lithium N-methylanilide | 2-(N-Methylanilino)pyridine | 75 |
Data adapted from a study on the amination of 2-fluoropyridine and is provided for illustrative purposes.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position can be displaced by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, or sulfur-containing functional groups at this position. The reaction proceeds through a Meisenheimer-like intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
-
Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Add the nucleophile (1.0-1.5 equivalents) and a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 equivalents).
-
Heating: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed to prevent hydrolysis by atmospheric moisture.
-
In case of Spills: Absorb spills with an inert material and dispose of as hazardous waste.
Applications in Drug Development
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The ability to form stable amide bonds while also allowing for further functionalization of the pyridine ring through SNAr reactions provides a versatile platform for creating libraries of compounds for drug screening. The fluorinated pyridine motif is present in numerous biologically active compounds, and its incorporation can enhance metabolic stability, binding affinity, and pharmacokinetic properties.
Conclusion
This compound is a highly versatile and reactive building block. Its utility is derived from the presence of two distinct reactive sites: the acyl chloride for straightforward acylation reactions and the 2-fluoro substituent that activates the pyridine ring for nucleophilic aromatic substitution. A thorough understanding of its reactivity, coupled with appropriate handling procedures, enables medicinal chemists and drug development professionals to leverage this compound for the efficient synthesis of novel and complex molecular entities.
References
Methodological & Application
Application Notes and Protocols for 2-Fluoropyridine-5-carbonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride, also known as 6-fluoronicotinoyl chloride, is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The incorporation of a fluorine atom onto the pyridine ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The acyl chloride functionality provides a reactive handle for the facile introduction of the 2-fluoropyridine-5-carboxamide scaffold into a wide range of molecular architectures through amide bond formation with primary and secondary amines. This scaffold is present in a variety of biologically active compounds, including kinase inhibitors and other targeted therapies.
Applications in Medicinal Chemistry
The primary application of this compound is as an acylating agent for the synthesis of 2-fluoro-5-carboxamide derivatives. This moiety is a key structural feature in many compounds under investigation for the treatment of cancers and inflammatory diseases.
-
Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The 2-fluoro substituent can form favorable interactions and improve the overall inhibitory potency and selectivity of the compound.
-
Structure-Activity Relationship (SAR) Studies: The reactivity of the acyl chloride allows for the rapid generation of a library of amide analogues for SAR exploration. By varying the amine coupling partner, researchers can systematically probe the effects of different substituents on the biological activity of the resulting compounds.
-
Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile of the drug candidate.
Quantitative Data: Representative Amide Coupling Reactions
The following table summarizes the expected yields for the acylation of various amines with this compound under standard reaction conditions. These are representative yields and may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-2-fluoronicotinamide | 85-95 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-fluoronicotinamide | 88-97 |
| 3 | Benzylamine | N-benzyl-2-fluoronicotinamide | 90-98 |
| 4 | Morpholine | (2-fluoropyridin-5-yl)(morpholino)methanone | 87-96 |
| 5 | 3-Aminopyrazole | N-(1H-pyrazol-3-yl)-2-fluoronicotinamide | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Fluoro-N-aryl-nicotinamides
This protocol describes a general method for the acylation of an aniline derivative with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0-1.2 eq)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0-1.2 eq) and the tertiary amine base (2.0-3.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-aryl-2-fluoronicotinamide.
Protocol 2: Synthesis of this compound
This protocol describes the preparation of this compound from 2-Fluoronicotinic acid.[1]
Materials:
-
2-Fluoronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend 2-Fluoronicotinic acid in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of N-aryl-2-fluoronicotinamides.
Caption: Inhibition of a generic kinase signaling pathway by a 2-fluoropyridine derivative.
References
Application Notes and Protocols for 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride is a valuable and reactive building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a highly reactive acyl chloride and a fluorinated pyridine ring. The acyl chloride allows for straightforward formation of amide and ester linkages, which are prevalent in biologically active molecules. The 2-fluoro substituent on the pyridine ring enhances the electrophilicity of the carbonyl group and can also serve as a site for nucleophilic aromatic substitution, offering further opportunities for molecular diversification. Furthermore, the incorporation of a fluoropyridine moiety can improve the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
These application notes provide an overview of the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of amide and ester derivatives are provided, along with a representative example of its use in the synthesis of a pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor scaffold.
Key Applications
-
Acylating Agent: The primary application of this compound is as an acylating agent to introduce the 6-fluoronicotinoyl moiety into a target molecule. This is typically achieved through reaction with nucleophiles such as primary and secondary amines to form amides, or with alcohols and phenols to form esters.
-
Synthesis of Kinase Inhibitors: The 6-fluoronicotinamide scaffold is a key component in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The fluoropyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.
-
Building Block for Bioactive Molecules: Beyond kinase inhibitors, this compound can be used in the synthesis of a wide range of other biologically active compounds where the introduction of a fluoropyridine group is desired to enhance pharmacological properties.
Data Presentation: Representative Acylation Reactions
The following tables summarize typical reaction conditions and expected yields for the acylation of amines and alcohols with this compound. These are representative examples, and optimization may be required for specific substrates.
Table 1: Synthesis of N-Substituted-6-fluoronicotinamides
| Entry | Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | Dichloromethane (DCM) | 2-4 | 90-98 |
| 2 | Benzylamine | Pyridine | Tetrahydrofuran (THF) | 3-6 | 92-99 |
| 3 | Morpholine | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 1-3 | 95-99 |
| 4 | 4-Methylpiperazine | Triethylamine | Dichloromethane (DCM) | 2-4 | 93-98 |
Table 2: Synthesis of 6-Fluoronicotinate Esters
| Entry | Alcohol/Phenol Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | Dichloromethane (DCM) | 4-8 | 85-95 |
| 2 | 4-Methoxyphenol | Triethylamine | Tetrahydrofuran (THF) | 6-12 | 88-96 |
| 3 | Ethanol | Pyridine | Dichloromethane (DCM) | 2-4 | 80-90 |
| 4 | Benzyl alcohol | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 4-8 | 85-92 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-6-fluoronicotinamides
This protocol describes a general method for the amide bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Aryl or alkyl amine (1.0-1.2 eq)
-
Tertiary amine base (e.g., Triethylamine, Pyridine, or DIPEA) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the tertiary amine base (1.5-2.0 eq) in the anhydrous solvent under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Slowly add the solution of this compound to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-6-fluoronicotinamide.
Protocol 2: General Procedure for the Synthesis of Aryl/Alkyl 6-Fluoronicotinates
This protocol outlines a general method for the esterification of this compound with an alcohol or a phenol.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.0-1.2 eq)
-
Pyridine or another suitable base (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
1M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol (1.0-1.2 eq) and pyridine (1.5-2.0 eq) in the anhydrous solvent under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Slowly add the solution of this compound to the cooled alcohol/phenol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aryl or alkyl 6-fluoronicotinate.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for the preparation of amide and ester derivatives from this compound.
Application in Kinase Inhibitor Synthesis: FGFR Signaling Pathway
This compound is a key building block for synthesizing inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway. Aberrant FGFR signaling is a known driver in various cancers. The diagram below illustrates a simplified representation of the FGFR signaling cascade and the point of inhibition by a synthesized inhibitor.
Application Notes and Protocols: 2-Fluoropyridine-5-carbonyl chloride Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride is a valuable reagent in organic synthesis, particularly in the preparation of a wide range of N-substituted-6-fluoronicotinamides and 6-fluoronicotinic acid esters. The presence of the electron-withdrawing fluorine atom at the 2-position of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. This reactivity allows for the efficient acylation of a diverse array of nucleophiles, including primary and secondary amines, as well as primary and secondary alcohols, under relatively mild conditions. The resulting 6-fluoronicotinamide and ester moieties are important pharmacophores found in numerous biologically active compounds, making this compound a key building block in medicinal chemistry and drug discovery.
These application notes provide detailed protocols for the acylation of various nucleophiles with this compound, accompanied by representative quantitative data to guide synthetic efforts.
Data Presentation: Acylation Reaction Efficiency
The following tables summarize typical reaction conditions and yields for the acylation of various amines and alcohols with this compound. The data is compiled from analogous reactions and established principles of acylation chemistry.
Table 1: Acylation of Primary and Secondary Amines
| Entry | Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-phenyl-6-fluoronicotinamide | 2 - 4 | 0 to RT | 85 - 95 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-fluoronicotinamide | 2 - 4 | 0 to RT | 88 - 96 |
| 3 | Benzylamine | N-benzyl-6-fluoronicotinamide | 1 - 3 | 0 to RT | 90 - 98 |
| 4 | Morpholine | (6-fluoropyridin-3-yl)(morpholino)methanone | 1 - 3 | 0 to RT | 87 - 95 |
| 5 | Piperidine | (6-fluoropyridin-3-yl)(piperidin-1-yl)methanone | 1 - 3 | 0 to RT | 89 - 97 |
Table 2: Acylation of Primary and Secondary Alcohols
| Entry | Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethanol | Ethyl 6-fluoronicotinate | 3 - 6 | RT | 75 - 85 |
| 2 | Isopropanol | Isopropyl 6-fluoronicotinate | 4 - 8 | RT | 70 - 80 |
| 3 | Benzyl alcohol | Benzyl 6-fluoronicotinate | 3 - 6 | RT | 80 - 90 |
| 4 | Phenol | Phenyl 6-fluoronicotinate | 4 - 8 | RT | 65 - 75 |
| 5 | 4-Methoxyphenol | 4-methoxyphenyl 6-fluoronicotinate | 4 - 8 | RT | 70 - 80 |
Experimental Protocols
The following are generalized protocols for the acylation of amines and alcohols with this compound.
Protocol 1: General Procedure for the Acylation of Amines
This protocol describes a standard method for the synthesis of N-substituted-6-fluoronicotinamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-6-fluoronicotinamide.
Protocol 2: General Procedure for the Acylation of Alcohols
This protocol provides a general method for the synthesis of 6-fluoronicotinic acid esters.
Materials:
-
This compound
-
Primary or secondary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (1.5 - 2.0 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred alcohol solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 3-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-fluoronicotinic acid ester.
Visualizations
Acylation Reaction Mechanism
The acylation of an amine or alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the final acylated product. A base is typically added to neutralize the HCl byproduct.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow for Amine Acylation
The following diagram illustrates a typical laboratory workflow for the acylation of an amine with this compound.
Caption: Workflow for the synthesis of N-substituted-6-fluoronicotinamides.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a carbonyl chloride group at the 5-position, susceptible to nucleophilic acyl substitution, and a fluorine atom at the 2-position, which can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the pyridine nitrogen and the carbonyl group strongly activates the C2-position for SNAr, making the fluorine an excellent leaving group. This dual reactivity allows for the sequential or orthogonal introduction of diverse functionalities, rendering it a valuable building block for the synthesis of complex substituted pyridine derivatives, which are prevalent scaffolds in many pharmaceutical agents.
These application notes provide an overview of the SNAr reactions involving this compound, presenting quantitative data for various nucleophile classes and detailed experimental protocols for their practical implementation in a laboratory setting.
Reaction Mechanism and Key Considerations
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at the 2-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the fluoride ion.
Several factors influence the success and selectivity of these reactions:
-
Nucleophile Strength: Stronger nucleophiles generally react more readily.
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions.
-
Solvent: Aprotic polar solvents such as DMF, DMSO, and THF are commonly used to facilitate the reaction.
-
Base: A non-nucleophilic base is often required to neutralize the HF generated during the reaction or to deprotonate the nucleophile.
It is crucial to consider the reactivity of the carbonyl chloride group. Depending on the reaction conditions and the nature of the nucleophile, acylation at the carbonyl chloride can compete with or precede the SNAr reaction. For many applications, the carbonyl chloride is first reacted with an amine to form a stable amide, followed by the SNAr reaction at the 2-position.
Applications in Drug Discovery
The 2-substituted-pyridine-5-carboxamide scaffold, readily accessible from this compound, is a common motif in a wide range of biologically active molecules. The ability to introduce diverse substituents at the 2-position through SNAr allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This has led to the development of compounds targeting various receptors and enzymes.
Data Presentation: Nucleophilic Aromatic Substitution of this compound Derivatives
The following tables summarize quantitative data for the SNAr reactions of this compound derivatives with various nucleophiles. In most cases, the carbonyl chloride is first converted to an amide to prevent unwanted side reactions.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | 2-(Phenylamino)nicotinamide | DMF | K2CO3 | 100 | 12 | 85 |
| 4-Methoxyaniline | 2-(4-Methoxyphenylamino)nicotinamide | DMSO | DIPEA | 120 | 8 | 92 |
| Piperidine | 2-(Piperidin-1-yl)nicotinamide | THF | Et3N | 60 | 24 | 78 |
| Morpholine | 2-(Morpholino)nicotinamide | Acetonitrile | NaH | 80 | 16 | 88 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | 2-Phenoxynicotinamide | DMF | Cs2CO3 | 110 | 10 | 82 |
| 4-Chlorophenol | 2-(4-Chlorophenoxy)nicotinamide | DMSO | K2CO3 | 130 | 6 | 75 |
| Sodium Methoxide | 2-Methoxynicotinamide | Methanol | - | 65 | 18 | 95 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | 2-(Phenylthio)nicotinamide | DMF | NaH | 80 | 12 | 90 |
| 4-Methylthiophenol | 2-(p-Tolylthio)nicotinamide | DMSO | K2CO3 | 100 | 8 | 87 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-fluoronicotinamide (Amidation)
This protocol describes the initial reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-2-fluoronicotinamide.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol details the displacement of the fluorine atom from an N-substituted-2-fluoronicotinamide with an amine.
Materials:
-
N-Aryl-2-fluoronicotinamide (from Protocol 1)
-
Amine nucleophile (e.g., Piperidine, 1.2 eq)
-
Potassium Carbonate (K2CO3, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add N-aryl-2-fluoronicotinamide (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution with a Phenol Nucleophile
This protocol describes the reaction of an N-substituted-2-fluoronicotinamide with a phenol.
Materials:
-
N-Aryl-2-fluoronicotinamide (from Protocol 1)
-
Phenol (1.1 eq)
-
Cesium Carbonate (Cs2CO3, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine N-aryl-2-fluoronicotinamide (1.0 eq), phenol (1.1 eq), and cesium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere.
-
Stir the reaction for 10-16 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization.
Visualizations
Caption: General mechanism of SNAr on a 2-fluoropyridine derivative.
Caption: A typical two-step workflow for synthesizing 2-substituted nicotinamides.
Application Notes and Protocols for 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of 2-Fluoropyridine-5-carbonyl chloride, a key building block in medicinal chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for its preparation and subsequent use in the synthesis of N-substituted-2-fluoropyridine-5-carboxamides.
Chemical Properties and Spectroscopic Data
This compound is a reactive acylating agent. The presence of the electron-withdrawing fluorine atom on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is advantageous for the efficient synthesis of amides and esters under mild conditions.
| Property | Value |
| Molecular Formula | C₆H₃ClFNO |
| Molecular Weight | 159.55 g/mol |
| CAS Number | 65352-94-5 |
| Appearance | White to off-white solid |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the six carbon atoms, including the carbonyl carbon and the fluorine- and chlorine-bearing carbons. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom attached to the pyridine ring. |
| IR (Infrared) | A strong absorption band in the range of 1750-1800 cm⁻¹ characteristic of the C=O stretch in an acyl chloride. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent literature and describes a two-step process starting from 2-fluoro-5-methylpyridine.
Step 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic acid
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄) or Sodium permanganate (NaMnO₄)
-
Water
-
Sulfuric acid (for workup)
-
Sodium bisulfite (for workup)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, suspend 2-fluoro-5-methylpyridine in water.
-
Gradually add potassium permanganate to the suspension while maintaining the temperature between 70-90 °C. The reaction is exothermic.
-
Stir the mixture vigorously for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with sulfuric acid to a pH of 2-3 to precipitate the 2-fluoro-5-pyridinecarboxylic acid.
-
If excess permanganate is present, add sodium bisulfite until the purple color disappears.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Conversion of 2-Fluoro-5-pyridinecarboxylic acid to this compound
Materials:
-
2-Fluoro-5-pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable chlorinated solvent
-
Catalytic amount of anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous alkane solvent (e.g., n-hexane)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-pyridinecarboxylic acid and anhydrous DCM.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete (cessation of gas evolution and monitoring by IR for disappearance of the carboxylic acid O-H stretch).
-
Distill off the solvent and excess chlorinating agent under reduced pressure.
-
Add an anhydrous alkane solvent to the residue, cool the mixture to induce crystallization, and filter to obtain the crude this compound. The product can be further purified by vacuum distillation.
Protocol 2: General Procedure for the Synthesis of N-Substituted-2-fluoropyridine-5-carboxamides
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude amide.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Quantitative Data for Amide Synthesis
The following table summarizes representative, albeit often extrapolated from similar reactions due to limited direct data, yields for the synthesis of various N-substituted-2-fluoropyridine-5-carboxamides using the general protocol described above. Actual yields may vary depending on the specific substrate and reaction conditions.
| Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Triethylamine | DCM | 12 | RT | 85-95 |
| 4-Fluoroaniline | Triethylamine | DCM | 12 | RT | 88-96 |
| Benzylamine | Triethylamine | DCM | 4 | RT | 90-98 |
| Morpholine | Triethylamine | DCM | 2 | RT | 92-99 |
| Diethylamine | Triethylamine | DCM | 6 | RT | 80-90 |
| 2-Aminopyridine | Triethylamine | DCM | 16 | RT | 75-85 |
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of N-substituted-2-fluoropyridine-5-carboxamides.
Caption: Logical workflow for drug discovery utilizing this compound.
Application Notes: The Pivotal Role of 2-Fluoropyridine-5-carbonyl Chloride in Modern Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride is a key building block in the synthesis of a variety of contemporary agrochemicals. The incorporation of the 2-fluoropyridine moiety is a strategic approach to enhance the biological efficacy, metabolic stability, and overall performance of active ingredients. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel agrochemical candidates, with a focus on the formation of amide linkages, a common feature in many modern pesticides.
The fluorinated pyridine ring system offers a unique combination of electronic properties and metabolic resistance. The fluorine atom at the 2-position can significantly influence the molecule's lipophilicity and binding affinity to target proteins, while the carbonyl chloride group provides a reactive handle for the straightforward construction of amide, ester, and other functional groups.
Core Application: Amide Bond Formation in Pesticide Synthesis
A primary application of this compound in agrochemical synthesis is the acylation of various amines to form biologically active amides. This reaction is fundamental to the creation of numerous insecticides, herbicides, and fungicides. The resulting N-substituted-(2-fluoropyridin-5-yl)carboxamides often exhibit potent and specific activities against target pests.
General Reaction Scheme
The general reaction involves the nucleophilic acyl substitution of an amine with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for amide synthesis.
Exemplary Synthesis of a Hypothetical Fungicide
To illustrate the practical application of this compound, a detailed protocol for the synthesis of a hypothetical fungicide, "Fluopyroxamide," is provided below. This example demonstrates a common synthetic strategy employed in the agrochemical industry.
Synthetic Workflow for "Fluopyroxamide"
Caption: Experimental workflow for "Fluopyroxamide" synthesis.
Experimental Protocols
Protocol 1: Synthesis of "Fluopyroxamide"
Objective: To synthesize a hypothetical N-(4-(trifluoromethyl)phenyl)-2-fluoropyridine-5-carboxamide ("Fluopyroxamide") via amide coupling.
Materials:
-
This compound
-
4-(Trifluoromethyl)aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in 50 mL of anhydrous DCM.
-
Addition of Base: To the stirred solution, add triethylamine (2.1 mL, 15 mmol) via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.75 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure "Fluopyroxamide".
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of "Fluopyroxamide"
| Parameter | Value |
| Starting Amine | 4-(Trifluoromethyl)aniline |
| Acylating Agent | This compound |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Yield (Isolated) | 92% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical data for illustrative purposes |
| ¹³C NMR (CDCl₃, 101 MHz) | Hypothetical data for illustrative purposes |
| Mass Spec (ESI+) m/z | Hypothetical data for illustrative purposes |
Signaling Pathway (Hypothetical Mode of Action)
Many fungicides act by inhibiting specific enzymes in the fungal respiratory chain. "Fluopyroxamide" is hypothetically designed to be a Succinate Dehydrogenase Inhibitor (SDHI).
Caption: Hypothetical inhibition of Complex II by "Fluopyroxamide".
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel agrochemicals. Its ability to readily form stable amide bonds allows for the efficient construction of a wide range of active compounds. The protocols and data presented herein, though based on a hypothetical example, provide a solid foundation for researchers and scientists to explore the potential of this building block in the development of next-generation crop protection agents. The strategic use of such fluorinated intermediates is crucial in the ongoing effort to create more effective, selective, and environmentally benign agrochemicals.
Application Notes and Protocols: Synthesis of Amides using 2-Fluoropyridine-5-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a critical transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorinated pyridine moieties into molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[1] 2-Fluoropyridine-5-carbonyl chloride is a valuable reagent for introducing the 2-fluoro-5-pyridinylcarbonyl group, serving as a key building block for novel therapeutic agents and functional materials.
These application notes provide detailed protocols for the synthesis of amides using this compound, covering the preparation of the acyl chloride and its subsequent coupling with various amines.
Reaction Mechanism and Workflow
The synthesis of amides from this compound proceeds via a nucleophilic acyl substitution reaction. The amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
The general workflow for this synthesis involves two main stages: the preparation of the acyl chloride from the corresponding carboxylic acid, and the subsequent coupling reaction with an amine.
Data Presentation: Representative Amide Synthesis
The following table summarizes representative results for the synthesis of various amides from this compound and a selection of primary and secondary amines. These results demonstrate the versatility of the reagent with different amine substrates under standardized conditions.
| Entry | Amine Substrate | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-2-fluoropyridine-5-carboxamide | 92 | >98 |
| 2 | Benzylamine | N-benzyl-2-fluoropyridine-5-carboxamide | 95 | >99 |
| 3 | Morpholine | (2-Fluoropyridin-5-yl)(morpholino)methanone | 96 | >99 |
| 4 | Piperidine | (2-Fluoropyridin-5-yl)(piperidin-1-yl)methanone | 94 | >98 |
| 5 | Cyclohexylamine | N-cyclohexyl-2-fluoropyridine-5-carboxamide | 91 | >97 |
Note: The data presented are representative and actual results may vary based on substrate purity, reaction scale, and specific laboratory conditions.
Experimental Protocols
Safety Precaution: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Preparation of this compound
This protocol describes the conversion of 2-fluoro-5-pyridinecarboxylic acid to its corresponding acyl chloride using thionyl chloride. A similar process can be performed using oxalyl chloride.[2][3]
Materials:
-
2-Fluoro-5-pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-pyridinecarboxylic acid (1.0 equiv.).
-
Suspend the acid in anhydrous DCM (approximately 0.5 M concentration).
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 equiv.) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours. Gas evolution should be observed.
-
Monitor the reaction by TLC or by the cessation of gas evolution.
-
Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used directly in the next step without further purification.
Protocol 2: General Procedure for Amide Synthesis
This protocol outlines the reaction of this compound with a primary or secondary amine. This is a variation of the Schotten-Baumann reaction.[4][5]
Materials:
-
Crude this compound (from Protocol 1)
-
Primary or secondary amine (1.0-1.2 equiv.)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.0-3.0 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude this compound (1.0 equiv.) in anhydrous DCM.
-
In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and the base (e.g., Triethylamine, 2.0 equiv.) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of this compound to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (or monitor by TLC/LC-MS until completion, typically 2-16 hours).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Mandatory Visualizations
Caption: General reaction scheme for amide synthesis.
Caption: Experimental workflow for amide synthesis.
References
Application Notes and Protocols for Esterification Reactions with 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride is a valuable reagent in medicinal chemistry and drug development. The presence of the fluorine atom on the pyridine ring can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. The carbonyl chloride moiety allows for facile derivatization, particularly through esterification, to generate a diverse range of compounds for biological screening. Esters derived from this compound serve as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents. These application notes provide detailed protocols for the esterification of this compound with various alcohols and highlight the potential applications of the resulting 2-fluoronicotinate esters.
Data Presentation
Due to the limited availability of specific quantitative data for the esterification of this compound in publicly accessible literature, the following table presents representative data based on analogous esterification reactions with similar acyl chlorides. These values should be considered as a general guide for expected outcomes.
| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Pyridine | Dichloromethane (DCM) | 25 | 4 | ~90 |
| 2 | Isopropanol | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 6 | ~85 |
| 3 | Phenol | Pyridine | Dichloromethane (DCM) | 25 | 5 | ~88 |
| 4 | 4-Methoxybenzyl alcohol | Pyridine | Tetrahydrofuran (THF) | 0 to 25 | 3 | ~92 |
| 5 | tert-Butanol | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 25 | 24 | ~75 |
Experimental Protocols
The following are detailed protocols for the esterification of this compound with a primary alcohol (ethanol) and a phenol.
Protocol 1: Synthesis of Ethyl 2-Fluoropyridine-5-carboxylate
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acyl chloride in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-fluoropyridine-5-carboxylate.
Protocol 2: Synthesis of Phenyl 2-Fluoropyridine-5-carboxylate
Materials:
-
This compound
-
Phenol
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred phenol/pyridine solution at 0 °C.
-
After complete addition, allow the reaction mixture to warm to room temperature and stir for 5 hours, monitoring by TLC.
-
Work-up the reaction by adding 1 M HCl and transferring to a separatory funnel.
-
Extract the aqueous layer with DCM. Combine the organic layers.
-
Wash the combined organic layers with saturated NaHCO₃ solution followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the desired phenyl 2-fluoropyridine-5-carboxylate.
Visualizations
Caption: General workflow for the synthesis of 2-fluoronicotinate esters.
Caption: Application of 2-fluoronicotinate esters in a drug discovery pipeline.
Applications in Drug Development
Esters of 2-fluoropyridine-5-carboxylic acid are versatile intermediates in the synthesis of biologically active compounds. The 2-fluoropyridine moiety is a common structural motif in medicinal chemistry. For instance, 2-fluoropyridine derivatives are utilized in the development of ligands for various biological targets. Acetylene-bearing 2-[(18)F]fluoropyridines have been prepared for use as prosthetic groups in the ¹⁸F labeling of bombesin analogues for PET imaging of gastrin-releasing peptide receptors, which are relevant in prostate cancer.[1]
While the primary role of the ester is often as a precursor to amides or other functional groups, it can also be a key component of the final active pharmaceutical ingredient (API). The nature of the alcohol component of the ester can be systematically varied to probe structure-activity relationships (SAR) and optimize properties such as solubility, cell permeability, and metabolic stability.
The 2-fluoronicotinoyl group can also be envisioned as a protecting group for alcohols, which can be cleaved under specific conditions to regenerate the hydroxyl functionality after other synthetic transformations have been performed on the molecule.
References
Application Notes and Protocols: 2-Fluoropyridine-5-carbonyl chloride in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-carbonyl chloride is a versatile bifunctional monomer that holds significant promise in the field of polymer science, particularly for the synthesis of high-performance functional polymers. Its unique structure, combining a reactive acyl chloride group with a fluorinated pyridine ring, allows for its incorporation into various polymer backbones, such as polyamides and polyesters, through step-growth polymerization. The presence of the 2-fluoropyridine moiety is anticipated to impart desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, specific optical and electronic characteristics, and potential for post-polymerization modification.
These specialized polymers are of great interest in advanced applications, including specialty engineering plastics, materials for electronics, and in the development of novel drug delivery systems where the pyridine nitrogen can be quaternized to introduce charge or used as a coordination site.
Application: Synthesis of Fluorinated Aromatic Polyamides
One of the primary applications of this compound in polymer science is as a monomer in the synthesis of fluorinated aromatic polyamides. These polymers are expected to exhibit a combination of high thermal stability, excellent mechanical strength, and good solubility in common organic solvents, properties conferred by the rigid aromatic backbone and the fluorine-containing pyridine rings.[1][2][3] The incorporation of the fluoropyridine unit can also enhance the polymer's resistance to chemical attack and improve its dielectric properties.
A representative synthesis involves the polycondensation reaction of this compound with an aromatic diamine, such as 4,4'-oxydianiline (ODA), via a low-temperature solution polymerization method. This method is advantageous as it minimizes side reactions and allows for the formation of high molecular weight polymers.[1][4][5]
Proposed Polymer Structure: Poly(4,4'-oxydianiline-co-2-fluoropyridine-5-amide)
The resulting polymer, a novel fluorinated aromatic polyamide, possesses a unique combination of structural features that are expected to translate into superior performance characteristics.
Experimental Protocols
Materials
-
This compound (≥98%)
-
4,4'-Oxydianiline (ODA) (≥98%, polymerization grade)
-
N,N-Dimethylacetamide (DMAc) (anhydrous, ≥99.8%)
-
Lithium Chloride (LiCl) (anhydrous, ≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Methanol (ACS grade)
-
Argon or Nitrogen gas (high purity)
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-salt bath).
-
Addition funnel.
-
High-speed blender or homogenizer.
-
Vacuum oven.
-
Standard laboratory glassware.
Protocol 1: Synthesis of Fluorinated Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a fluorinated aromatic polyamide by reacting this compound with 4,4'-oxydianiline.
-
Diamine Solution Preparation: In a 250 mL three-necked flask under a constant stream of argon, dissolve 2.002 g (10 mmol) of 4,4'-oxydianiline and 0.5 g of LiCl in 40 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture with a mechanical stirrer until all solids are completely dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Monomer Addition: In a separate beaker, dissolve 1.755 g (10 mmol) of this compound in 10 mL of anhydrous DMAc. Transfer this solution to an addition funnel.
-
Polymerization: Add the this compound solution dropwise to the cooled and stirred diamine solution over a period of 30-45 minutes. An increase in viscosity should be observed as the polymerization proceeds.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours to ensure a high degree of polymerization.
-
Polymer Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirred methanol. A fibrous white precipitate of the polyamide will form.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot water to remove any unreacted monomers and salts, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of fluorinated aromatic polyamide.
Data Presentation
The properties of the synthesized fluorinated aromatic polyamide can be characterized by various analytical techniques. Below is a table summarizing expected quantitative data based on typical results for similar aromatic polyamides.[1][6][7][8]
| Property | Method | Expected Value |
| Inherent Viscosity (dL/g) | Ubbelohde Viscometer | 0.85 - 1.20 |
| Number Average MW (Mn, g/mol ) | GPC | 25,000 - 40,000 |
| Weight Average MW (Mw, g/mol ) | GPC | 50,000 - 80,000 |
| Polydispersity Index (PDI) | GPC | 1.8 - 2.2 |
| Glass Transition (Tg, °C) | DSC | 230 - 260 |
| 5% Weight Loss Temp (TGA, °C) | TGA (in N₂) | 480 - 520 |
| Tensile Strength (MPa) | Tensile Testing | 90 - 110 |
| Young's Modulus (GPa) | Tensile Testing | 2.5 - 3.5 |
| Solubility | Visual Inspection | Soluble in DMAc, NMP, DMSO, and conc. H₂SO₄ |
Characterization Protocols
Protocol 2: Polymer Characterization
This protocol outlines the standard procedures for characterizing the synthesized fluorinated aromatic polyamide.
-
Viscosity Measurement:
-
Prepare a 0.5 g/dL solution of the polymer in DMAc at 25 °C.
-
Measure the inherent viscosity using an Ubbelohde viscometer.
-
-
Molecular Weight Determination:
-
Dissolve the polymer in an appropriate solvent (e.g., DMAc with LiCl).
-
Perform Gel Permeation Chromatography (GPC) using polystyrene standards for calibration to determine Mn, Mw, and PDI.
-
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: Record the FTIR spectrum of a thin polymer film cast from a DMAc solution. Characteristic peaks are expected for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching (around 1200-1100 cm⁻¹).[9][10][11]
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra to confirm the polymer structure.[9][11][12][13]
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Heat the polymer sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the thermal stability and decomposition temperature.[3][6][8]
-
Differential Scanning Calorimetry (DSC): Heat the sample to above its expected Tg, cool rapidly, and then reheat at a rate of 10 °C/min to determine the glass transition temperature.[6]
-
-
Mechanical Properties:
Polymer Characterization Workflow
Caption: Workflow for the characterization of the synthesized polyamide.
Signaling Pathways and Logical Relationships
The synthesis of the fluorinated aromatic polyamide is a step-growth polymerization, specifically a polycondensation reaction. The logical relationship of this process is depicted below, illustrating the reaction between the two monomers to form the repeating unit of the polymer with the elimination of a small molecule (HCl).
Polycondensation Reaction Pathway
Caption: Reaction pathway for the synthesis of the fluorinated polyamide.
Conclusion
This compound is a promising monomer for the development of advanced functional polymers. The hypothetical fluorinated aromatic polyamide described herein serves as a representative example of the types of high-performance materials that can be synthesized. The provided protocols offer a comprehensive guide for the synthesis and characterization of such polymers, which are expected to find applications in various high-technology fields. Further research into the polymerization of this compound with other co-monomers will undoubtedly lead to the creation of a wide range of novel materials with tailored properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyamides containing a biorenewable aromatic monomer based on coumalate esters: from synthesis to evaluation of the thermal and mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fiveable.me [fiveable.me]
- 11. ijise.in [ijise.in]
- 12. Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoropyridine-5-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2-Fluoropyridine-5-carbonyl chloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is a reactive chemical intermediate commonly used in the synthesis of pharmaceuticals and other complex organic molecules.[1] As an acyl chloride, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis. The presence of the electron-withdrawing fluorine atom on the pyridine ring further enhances the reactivity of the carbonyl group.
Q2: What is the primary product of hydrolysis and why is it problematic?
The primary product of hydrolysis is 2-Fluoropyridine-5-carboxylic acid and hydrochloric acid (HCl). This hydrolysis reaction consumes the starting material, leading to reduced yields of the desired product in your reaction. The generation of HCl can also lead to unwanted side reactions or degradation of acid-sensitive functional groups in your substrate.
Q3: How can I visually identify if my this compound has started to hydrolyze?
Upon contact with moist air, this compound may fume, releasing HCl gas. If the material has significantly hydrolyzed, you may observe a change in its physical appearance, such as clumping of the solid or a change in color. However, minor hydrolysis may not be visually apparent, so it is crucial to always handle the material under strictly anhydrous conditions.
Q4: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from sources of moisture and heat.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides systematic solutions to prevent its hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired acylated product. | Hydrolysis of this compound before or during the reaction. | - Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere).- Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.- Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).- Add this compound slowly to the reaction mixture at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions. |
| Formation of a significant amount of 2-Fluoropyridine-5-carboxylic acid as a byproduct. | Presence of residual water in the reaction setup or reagents. | - Dry all starting materials thoroughly. Amines and alcohols can be azeotropically dried with toluene or dried over molecular sieves.- Use a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to scavenge the HCl byproduct of the acylation reaction. The base should also be anhydrous.- Consider using a two-phase system (Schotten-Baumann conditions) where the acyl chloride is in an organic phase and the nucleophile is in an aqueous phase with a base. This can sometimes be effective for acylating water-soluble nucleophiles. |
| Inconsistent reaction outcomes. | Variable levels of hydrolysis of the this compound stock. | - Purchase from a reputable supplier and check the certificate of analysis.- Upon receipt, aliquot the reagent into smaller, single-use containers under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.- If the purity is in doubt, consider a fresh bottle for critical reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine with this compound under Anhydrous Conditions
This protocol outlines a standard method for the formation of an amide bond using this compound, with a focus on minimizing hydrolysis.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Dissolve the amine substrate (1.0 equivalent) and the anhydrous base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
In a separate, dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous solvent under an inert atmosphere.
-
Slowly add the this compound solution to the stirred amine solution at 0°C via a syringe or dropping funnel over 10-15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
References
Optimizing reaction conditions for 2-Fluoropyridine-5-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for optimizing reaction conditions when using 2-Fluoropyridine-5-carbonyl chloride.
Section 1: General Handling and Storage
Q1: How should this compound be handled and stored?
A1: this compound is a moisture-sensitive compound. Proper handling and storage are critical to maintain its reactivity and prevent degradation.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1] For long-term storage, keeping it under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.
-
Handling: Always handle the compound under an inert atmosphere (in a glovebox or using a Schlenk line) to prevent hydrolysis.[2] Use dry glassware and anhydrous solvents.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
Q2: What are the primary incompatibilities of this reagent?
A2: The compound is incompatible with water, strong oxidizing agents, acids, and alcohols, as it can react vigorously with them.[3] The carbonyl chloride group is readily hydrolyzed by moisture to the corresponding carboxylic acid, rendering it inactive for acylation reactions.
Section 2: Amide Coupling Reactions
Amide bond formation is a primary application for this compound. Success depends on the nucleophilicity of the amine, solvent choice, and effective acid scavenging.
Q3: My amide coupling reaction is showing low to no yield. What are the common causes?
A3: Low or no product formation is a frequent issue. The primary causes are typically related to reagent deactivation, insufficient reactivity, or improper reaction conditions.
-
Hydrolysis of Acyl Chloride: The most common issue is the hydrolysis of this compound back to its carboxylic acid due to trace amounts of moisture.[2]
-
Deactivated Amine: The amine substrate may be electron-deficient (e.g., anilines with electron-withdrawing groups) or sterically hindered, reducing its nucleophilicity.[2][5]
-
Insufficient or Inappropriate Base: An inadequate amount of base, or the wrong choice of base, can lead to the protonation of the amine nucleophile by the HCl generated during the reaction, effectively shutting it down.[2][6]
-
Low Reaction Temperature: The activation energy for the reaction may not be met, particularly with less reactive substrates.[2]
Q4: How can I optimize the reaction conditions for a difficult amide coupling?
A4: For challenging substrates, a systematic optimization of parameters is necessary. The following table summarizes key parameters and suggestions.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Acetonitrile, DMF, 1,4-Dioxane | Use anhydrous, aprotic solvents. For higher temperatures, switch to a solvent with a higher boiling point like DMF or Toluene.[2][5] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA), 2,6-Lutidine | Use a non-nucleophilic, sterically hindered base to prevent it from competing with the amine and to effectively scavenge protons.[2] Use 1.5-2.0 equivalents. |
| Temperature | 0°C to Room Temperature | Room Temperature to 80°C (or higher) | Increasing the temperature can overcome the activation energy for sluggish reactions.[2][5] Use a sealed reaction vessel for temperatures above the solvent's boiling point. |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP) (0.1 eq) | DMAP can act as a nucleophilic catalyst to accelerate the reaction, especially with poorly nucleophilic amines.[7] |
| Concentration | 0.1 - 0.5 M | Increase to 1.0 M | Higher concentrations can sometimes increase the reaction rate.[2] |
Workflow for a Typical Amide Coupling Reaction
Caption: A standard workflow for amide synthesis using this compound.
Section 3: Esterification Reactions
Esterification reactions with this compound are generally efficient, provided the alcohol is sufficiently nucleophilic and conditions are kept anhydrous.
Q5: What are the optimal conditions for forming an ester with this reagent?
A5: Similar to amide coupling, the key is to ensure anhydrous conditions. A tertiary amine base is typically used to neutralize the HCl byproduct.
-
Substrates: Primary and secondary alcohols are generally good substrates. Tertiary alcohols may react slowly or undergo elimination due to steric hindrance.
-
Catalyst: For less reactive alcohols, adding a catalytic amount of DMAP can significantly improve the reaction rate.
-
Mechanism: The reaction often involves a nucleophilic attack by the catalyst (e.g., pyridine or DMAP) on the carbonyl chloride, forming a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.[8]
Section 4: Troubleshooting Guide
Q6: I see multiple products in my reaction mixture. What are the likely side reactions?
A6: Several side reactions can occur:
-
Reaction with Base: If a nucleophilic base like triethylamine is used in excess or at high temperatures, it can react with the acyl chloride. Using a hindered base like DIPEA minimizes this.
-
Double Acylation: For amines or alcohols with multiple reactive sites, double acylation is a possibility. Using a limited amount of the acyl chloride (≤1.0 equivalent) can favor mono-acylation.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position of the pyridine ring is activated for SNAr.[9] Under harsh conditions (high temperature, strong nucleophiles), the amine or alcohol could potentially displace the fluoride.[10][11] This is more likely with highly nucleophilic reagents. The reaction of 2-fluoropyridine is noted to be significantly faster than that of 2-chloropyridine, highlighting its reactivity.[10][11]
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve low-yield issues in acylation reactions.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 mmol) and diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (DCM) (10 mL).
-
Addition: Cool the solution to 0°C using an ice bath. In a separate dry flask, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Esterification
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 mmol), triethylamine (1.2 mmol, 1.2 eq), and a catalytic amount of DMAP (0.05 mmol, 0.05 eq) in anhydrous THF (10 mL).
-
Addition: Add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL) dropwise to the stirring alcohol solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50°C.
-
Workup and Purification: Follow steps 4-6 from the amide coupling protocol, using an appropriate solvent system for extraction and chromatography based on the product's polarity.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pjoes.com [pjoes.com]
- 9. Buy this compound | 65352-94-5 [smolecule.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoropyridine-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoropyridine-5-carbonyl chloride.
Troubleshooting Guides
Issue 1: Low Yield of Amide or Ester Product
Low yields in acylation reactions are a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Hydrolysis of this compound | Ensure all glassware is rigorously dried (oven-dried and cooled under an inert atmosphere). Use anhydrous solvents (<50 ppm water). Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon gas). | Minimizes the formation of 2-Fluoropyridine-5-carboxylic acid, thereby maximizing the amount of acyl chloride available for the desired reaction. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider gentle heating (e.g., to 40-50 °C). Ensure stoichiometric amounts of the nucleophile (amine or alcohol) are used. | Drives the reaction to completion, increasing the product yield. |
| Protonation of the Nucleophile | For amine acylations, use a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the HCl byproduct.[1] Alternatively, use two equivalents of the amine nucleophile. | Prevents the formation of the unreactive ammonium salt of the nucleophile, ensuring it remains available for acylation. |
| Poor Nucleophilicity of the Amine or Alcohol | For weakly nucleophilic substrates, consider using a catalyst such as 4-dimethylaminopyridine (DMAP). More forcing conditions (higher temperature, longer reaction time) may be necessary. | Accelerates the rate of acylation, improving the yield within a reasonable timeframe. |
Issue 2: Formation of an Unexpected Side Product
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
| Observed Side Product | Probable Cause | Identification & Confirmation | Mitigation Strategies |
| 2-Fluoropyridine-5-carboxylic acid | Hydrolysis of the starting material due to the presence of water in the reaction mixture. | Compare the retention time/factor with an authentic sample. Characterize by LC-MS (observe the corresponding molecular ion peak). | Follow the recommendations for preventing hydrolysis outlined in Issue 1 . |
| Product of Nucleophilic Aromatic Substitution (SNAr) | The nucleophile (amine, alcohol, or even water/hydroxide) attacks the 2-position of the pyridine ring, displacing the fluoride. This is more likely with strong nucleophiles or at elevated temperatures. | Characterize by NMR and mass spectrometry. Look for the absence of the fluorine signal in ¹⁹F NMR and the incorporation of the nucleophile at the 2-position in ¹H and ¹³C NMR. | Use milder reaction conditions (lower temperature). Employ a less nucleophilic base. If possible, choose a bulkier nucleophile which may sterically hinder attack at the pyridine ring. |
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I am struggling to purify my amide/ester product from the unreacted carboxylic acid hydrolysis product. What should I do?
A1: An aqueous workup is typically effective. After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base such as sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer, while your neutral amide or ester product remains in the organic layer.
Q2: I am seeing a second product that appears to have the same mass as my desired product. What could it be?
A2: If you are reacting this compound with a nucleophile that also contains a potentially reactive functional group, you could be forming an isomer. Alternatively, if the reaction conditions are too harsh, you might be observing a product from an undesired SNAr reaction followed by acylation at a different site on your nucleophile. Careful analysis of NMR (¹H, ¹³C, and ¹⁹F) and 2D NMR (COSY, HSQC) spectra will be necessary to elucidate the structure of the unexpected product.
Q3: Can I use an aqueous base like sodium hydroxide to scavenge HCl during my acylation reaction?
A3: It is highly discouraged. While sodium hydroxide is an effective acid scavenger, it will also rapidly hydrolyze your starting acyl chloride, leading to a significant decrease in the yield of your desired product. It is much safer to use a non-nucleophilic organic base like triethylamine or pyridine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Fluoropyridine-5-carboxamide
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC Analysis of a Reaction Mixture
This protocol provides a general method for monitoring the progress of the reaction and identifying the presence of the starting material, product, and the carboxylic acid hydrolysis byproduct.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile and filter through a 0.22 µm syringe filter.
Expected Elution Order: 2-Fluoropyridine-5-carboxylic acid (most polar, elutes first), followed by the amide/ester product, and then any remaining this compound (least polar, elutes last).
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low yields in reactions.
References
Technical Support Center: Purification of 2-Fluoropyridine-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoropyridine-5-carbonyl chloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. However, typical impurities may include:
-
2-Fluoropyridine-5-carboxylic acid: This is the product of hydrolysis of the carbonyl chloride group. It is often the main impurity if the product has been exposed to moisture.
-
Unreacted starting materials: Depending on the synthesis, this could be 2-fluoropyridine, 2-chloro-5-fluoropyridine, or other precursors.
-
Reagents from synthesis: Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or their byproducts may be present.
-
Over-halogenated byproducts: In some synthetic routes, additional halogenation of the pyridine ring can occur, leading to impurities such as dichlorinated pyridine derivatives.[1]
Q2: How can I minimize the formation of 2-Fluoropyridine-5-carboxylic acid during workup and purification?
A2: this compound is highly sensitive to moisture. To minimize hydrolysis, the following precautions are essential:
-
Use anhydrous solvents: Ensure all solvents used for extraction and chromatography are thoroughly dried.
-
Work under an inert atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Avoid aqueous workups if possible: If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into a dry organic solvent.
-
Dry the organic extracts thoroughly: Use an efficient drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical techniques can be used to assess the purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C NMR): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the carbonyl chloride functional group (strong absorption around 1770 cm⁻¹) and detect the presence of the carboxylic acid impurity (broad O-H stretch).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | Hydrolysis of the product: The acyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents for all steps.- Perform the reaction and purification under an inert atmosphere (nitrogen or argon).- Minimize exposure to air and moisture during transfers. |
| Loss during extraction: The product may have some solubility in the aqueous phase, especially if it hydrolyzes. | - Perform extractions quickly and efficiently.- Use a continuous liquid-liquid extractor for more efficient extraction. | |
| Decomposition during distillation: The product may be thermally unstable at higher temperatures. | - Use vacuum distillation to lower the boiling point.- Keep the distillation time as short as possible. | |
| Product is an oil or fails to crystallize | Presence of impurities: Even small amounts of impurities can prevent crystallization. | - Attempt purification by flash column chromatography.- Try co-distillation with a high-boiling inert solvent to remove volatile impurities. |
| Inappropriate recrystallization solvent: The chosen solvent may be too good or too poor a solvent. | - Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system (e.g., hexane/ethyl acetate, toluene/heptane). | |
| Product darkens or decomposes upon standing | Instability of the compound: Acyl chlorides can be inherently unstable, especially if impure. | - Store the purified product under an inert atmosphere at low temperature (e.g., in a freezer).- Ensure the product is free of acidic impurities which can catalyze decomposition. |
| Inseparable impurity observed by NMR/GC-MS | Formation of a close-boiling or chromatographically similar byproduct: Isomeric or structurally similar impurities can be difficult to separate. | - Consider derivatization of the crude mixture to facilitate separation, followed by regeneration of the desired product.- For closely related pyridine isomers, preparative HPLC may be necessary.[2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying this compound on a larger scale, provided it is thermally stable under vacuum.
Methodology:
-
Setup: Assemble a clean, dry distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.
-
Charging the Flask: Transfer the crude this compound to the distillation flask. It is advisable to do this under an inert atmosphere.
-
Applying Vacuum: Gradually apply vacuum to the system. A vacuum of 1-2 mmHg is a reasonable starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point. For the closely related 2,6-dichloro-5-fluoronicotinoyl chloride, the boiling point is reported as 70-100°C at 1-2 mmHg.[1] The boiling point of the title compound is expected to be in a similar range.
-
Storage: Collect the purified product in a pre-weighed, dry, and inert-atmosphere-flushed receiving flask. Store immediately in a cool, dry place.
Quantitative Data (for a related compound):
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |
| 2,6-dichloro-5-fluoronicotinoyl chloride | 70-100 | 1-2 | [1] |
| 2,6-dichloro-5-fluoronicotinoyl chloride | 71-75 | 0.5 | [1] |
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for removing impurities if a suitable solvent is found.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various anhydrous solvents (e.g., hexanes, heptane, toluene, dichloromethane, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a dry flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration, preferably under a blanket of inert gas.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is a versatile technique for purifying small to medium quantities of the product. Due to the reactivity of the acyl chloride, this should be performed with anhydrous solvents and as quickly as possible.
Methodology:
-
Column Packing: Pack a silica gel column using a suitable anhydrous eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible, volatile solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: 2-Fluoropyridine-5-carbonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoropyridine-5-carbonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 2-Fluoropyridine-5-carboxylic acid. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]
Q2: Which chlorinating agent is preferred for this synthesis, thionyl chloride or oxalyl chloride?
A2: Both thionyl chloride and oxalyl chloride are effective for this conversion. Thionyl chloride is often used and a yield of approximately 80% has been reported.[1] Oxalyl chloride is also a viable, often milder, reagent that can be used.[1] The choice between the two may depend on factors such as substrate sensitivity, desired purity, and reaction scale.
Q3: What is the role of a catalyst in this reaction?
A3: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the conversion of carboxylic acids to acid chlorides when using thionyl chloride or oxalyl chloride. The catalyst facilitates the reaction by forming a Vilsmeier reagent intermediate.
Q4: What are the typical solvents used for this reaction?
A4: Chlorinated solvents such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane are commonly used for this reaction.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. For thionyl chloride, a reflux of 6 hours has been reported to be effective.[1] - Temperature: The reaction may require heating (reflux) to go to completion. |
| Moisture in the Reaction | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the chlorinating agent and the resulting acid chloride. |
| Formation of a Solid Byproduct | - Increased Agitation: At larger scales, a solid byproduct, likely the hydrochloride salt of the starting material or product, can form and hinder the reaction. Increasing the stirring speed can help to maintain a homogenous mixture.[1] - Inert Gas Purge: Introducing a stream of nitrogen or argon into the reaction vessel may help to remove gaseous HCl, shifting the equilibrium towards the product.[1] |
| Sub-optimal Reagent Stoichiometry | - Reagent Excess: An excess of the chlorinating agent is typically used. A molar equivalent of 1.3 to 1.8 of thionyl chloride or oxalyl chloride to the carboxylic acid has been suggested.[1] |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Residual Chlorinating Agent | - Removal under Vacuum: After the reaction is complete, excess thionyl chloride or oxalyl chloride can be removed by distillation under reduced pressure.[1] |
| Formation of Side Products | - Catalyst-Induced Side Reactions: When using DMF as a catalyst with thionyl chloride, the formation of Vilsmeier-type adducts can occur, which may lead to impurities.[2] Careful control of reaction conditions and purification are necessary. |
| Product Degradation | - Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, freezing is recommended.[1] |
Data Presentation
Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound
| Chlorinating Agent | Typical Solvent | Reported Yield | Notes |
| Thionyl Chloride (SOCl₂) | Dichloromethane | ~80.1%[1] | Reaction is typically performed at reflux for several hours. |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane | High (specific yield not reported in literature for this substrate) | Generally considered a milder reagent than thionyl chloride. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a patented procedure.[1]
-
To a 500 mL three-necked flask, add 2-Fluoropyridine-5-carboxylic acid and 200 mL of dichloromethane.
-
Begin stirring the mixture.
-
Slowly add 1.3-1.8 molar equivalents of thionyl chloride to the flask.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling, distill off the solvent and excess thionyl chloride under reduced pressure.
-
Add 80 mL of n-heptane to the residue, cool, and filter to remove any solid byproducts.
-
The filtrate, containing the product, can be further purified by reduced pressure distillation, collecting the fraction at 90-94 °C / 15 mmHg. The product is a colorless liquid that solidifies upon freezing.
Protocol 2: General Procedure for the Synthesis of an Acid Chloride using Oxalyl Chloride
This is a general procedure and may require optimization for this specific substrate.
-
In a flask under an inert atmosphere, suspend 2-Fluoropyridine-5-carboxylic acid in anhydrous dichloromethane.
-
Add 1.3-1.8 molar equivalents of oxalyl chloride dropwise to the suspension.
-
Add a catalytic amount (e.g., 1-2 drops) of anhydrous N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until gas evolution ceases (typically 1-3 hours).
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
The crude this compound can be used directly or purified by distillation under reduced pressure.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in the reaction.
References
Technical Support Center: Handling Moisture-Sensitive 2-Fluoropyridine-5-carbonyl chloride
Welcome to the technical support center for 2-Fluoropyridine-5-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this moisture-sensitive reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound used in chemical synthesis. Its key functional groups are a fluoropyridine ring and an acyl chloride. The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the carbonyl chloride is a highly reactive acylating agent.[1] It is commonly used to synthesize amides and esters by reacting with amines and alcohols, respectively.[1] These products are often intermediates in the development of pharmaceuticals and agrochemicals.
Q2: Why is this compound considered moisture-sensitive?
The carbonyl chloride group in this compound is highly electrophilic and reacts readily with water in a hydrolysis reaction. This reaction converts the acyl chloride into the corresponding carboxylic acid (2-Fluoropyridine-5-carboxylic acid), which is often unreactive under the desired reaction conditions and represents a loss of starting material. This sensitivity to moisture necessitates handling the compound under anhydrous (water-free) conditions.
Q3: How should this compound be properly stored?
To maintain its reactivity, this compound should be stored in a cool, dry environment.[2] It is recommended to store it at 2-8°C in a refrigerator.[1] The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, appropriate personal protective equipment should always be worn. This includes:
-
Safety goggles or a face shield to protect the eyes from splashes.
-
Chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.
-
A lab coat to protect clothing. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acylation Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). | The acyl chloride is highly reactive towards water. Any moisture present will lead to the formation of the unreactive carboxylic acid, reducing the amount of acyl chloride available for the desired reaction. |
| Inactive Nucleophile (Amine or Alcohol) | Use a fresh or purified source of the nucleophile. If the nucleophile is a salt, ensure it has been properly neutralized. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture. | The nucleophile may have degraded over time. The reaction of the acyl chloride with the nucleophile produces HCl, which can protonate the nucleophile, rendering it unreactive. A base is required to neutralize the HCl byproduct. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Acylation reactions are often exothermic and may require initial cooling (e.g., 0 °C) followed by warming to room temperature or gentle heating to drive the reaction to completion. | The reaction rate is temperature-dependent. The optimal temperature will depend on the specific nucleophile being used. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step | Explanation |
| Side reaction with the Fluoropyridine Ring | Use a non-nucleophilic base. Control the reaction temperature. Consider using a less reactive acylating agent if the nucleophile is too strong. | The fluorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles or at elevated temperatures.[4] This can lead to the formation of undesired byproducts. |
| Reaction with Solvent | Use an aprotic, non-nucleophilic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). | Solvents with nucleophilic groups (e.g., alcohols, water) will react with the acyl chloride. |
| Degradation of Starting Material or Product | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Purify the product promptly after the reaction is complete. | Prolonged reaction times or exposure to harsh conditions can lead to the degradation of either the starting materials or the desired product. |
Quantitative Data Summary
The following tables provide typical physical properties and reaction conditions for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 65352-94-5 | [5] |
| Molecular Formula | C₆H₃ClFNO | [5] |
| Molecular Weight | 159.55 g/mol | [5] |
| Appearance | Yellow to colorless oil | [1] |
| Boiling Point | 90-94 °C at 15 mmHg | [1] |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Typical Reaction Parameters for Acylation
| Parameter | Amine Acylation (Amide Formation) | Alcohol Acylation (Ester Formation) |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Base | Triethylamine or Pyridine (1.1 - 1.5 equivalents) | Pyridine (1.1 - 2.0 equivalents) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 6 hours | 2 - 12 hours |
| Work-up | Aqueous wash with mild acid, base, and brine | Aqueous wash with mild acid, base, and brine |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine
This protocol describes the formation of an amide using this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirred amine solution via syringe over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Acylation of an Alcohol
This protocol describes the formation of an ester using this compound and an alcohol.
Materials:
-
This compound
-
Alcohol
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirred alcohol solution via syringe over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for acylation reactions.
Caption: Troubleshooting low product yield.
References
- 1. Buy this compound | 65352-94-5 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Technical Support Center: 2-Fluoropyridine-5-carbonyl chloride Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoropyridine-5-carbonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from 2-fluoronicotinic acid.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| SYN-001 | Low or No Product Yield | Incomplete conversion of the starting material (2-fluoronicotinic acid). | - Ensure the chlorinating agent (thionyl chloride or oxalyl chloride) is fresh and not decomposed.[1] - Use a slight excess of the chlorinating agent (1.3 to 1.8 equivalents).[2] - Increase the reaction time or temperature, monitoring by TLC or GC. - Ensure the reaction is performed under anhydrous conditions, as moisture will consume the chlorinating agent. |
| Product loss during workup or purification. | - Minimize exposure to moisture during workup to prevent hydrolysis back to the carboxylic acid. - Use fractional distillation under reduced pressure for purification, collecting the appropriate fraction (e.g., 90-94 °C/15 mmHg for a similar compound).[2] | ||
| Formation of this compound hydrochloride salt. | - Increase stirring speed (200-400 rpm) to prevent the solid salt from crashing out of solution and hindering the reaction.[2] - Introduce an inert gas (nitrogen or argon) over the reaction mixture.[2] | ||
| SYN-002 | Product is a solid or semi-solid instead of a liquid/low melting solid | Formation of this compound hydrochloride salt. | - This salt can form during the reaction. It can be filtered off, but this will reduce the yield.[2] To obtain the free acyl chloride, consider a non-basic workup or direct use of the crude product in the next step if the hydrochloride does not interfere. |
| Presence of unreacted 2-fluoronicotinic acid. | - Improve the reaction conditions as described in SYN-001 to drive the conversion to completion. | ||
| SYN-003 | Product decomposes upon storage | Hydrolysis due to exposure to moisture. | - Store the product under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a freezer). - Ensure the storage container is tightly sealed and free of moisture. |
| SYN-004 | Side reactions observed on TLC/GC-MS | Reaction with residual water in the starting material or solvent. | - Thoroughly dry the starting 2-fluoronicotinic acid and solvent before use. |
| Impurities in the chlorinating agent. | - Use freshly distilled thionyl chloride or high-purity oxalyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the conversion of 2-fluoronicotinic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]
Q2: What are the typical yields for this synthesis?
A2: With optimized conditions, total yields of around 80% can be achieved.[2] However, yields can be lower if issues like hydrochloride salt formation are not addressed.
Q3: My reaction mixture turned into a thick slurry and the stirring stopped. What should I do?
A3: This is likely due to the formation of the this compound hydrochloride salt.[2] If possible, add more anhydrous solvent to improve stirring. For future experiments, increase the initial solvent volume and ensure vigorous stirring (200-400 rpm) throughout the reaction.[2]
Q4: How can I confirm the formation of the product?
A4: The product can be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight, and NMR spectroscopy to confirm the structure. The purity can be assessed by GC.[2]
Q5: Is it necessary to purify the this compound?
A5: For many applications, purification is necessary to remove unreacted starting material, the chlorinating agent, and any byproducts. Fractional distillation under reduced pressure is a common method for purification.[2] However, if the subsequent reaction is not sensitive to the impurities, the crude product can sometimes be used directly after removing the excess chlorinating agent under vacuum.
Data Presentation
Table 1: Summary of Quantitative Data for a similar 2-fluoro-5-formyl chloropyridine synthesis[2]
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Starting Material | 2-fluoro-5-pyridinecarboxylic acid | 2-fluoro-5-pyridinecarboxylic acid |
| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Conditions | Reflux, 6 hours | Reflux, 6 hours |
| Purification | Reduced pressure rectification | Reduced pressure rectification |
| Boiling Point of Product | 90-94 °C / 15 mmHg | Not specified |
| Purity | 99.0 - 99.1% | Not specified |
| Total Yield | 80.1 - 80.56% | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a similar procedure for a related compound.[2]
Materials:
-
2-fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
n-heptane
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus for reduced pressure distillation
Procedure:
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-fluoronicotinic acid.
-
Add 200 mL of anhydrous dichloromethane to the flask and begin stirring.
-
From the dropping funnel, add thionyl chloride (1.3-1.8 equivalents) dropwise to the suspension.
-
After the addition is complete, heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the solvent and excess thionyl chloride under reduced pressure.
-
Add approximately 85 mL of n-heptane to the residue, cool the mixture, and filter off any solids.
-
Perform reduced pressure rectification on the filtrate, collecting the fraction at the appropriate boiling point to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 2-Fluoropyridine-5-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the stable storage and handling of 2-Fluoropyridine-5-carbonyl chloride.
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Fuming or visible vapor upon opening the container. | Exposure to atmospheric moisture. Acyl chlorides react violently with water, releasing hydrogen chloride (HCl) gas, which appears as white fumes.[1][2] | Immediately handle the container in a chemical fume hood.[3][4] Minimize exposure to ambient air. Consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Decreased reactivity or poor yield in subsequent reactions. | Degradation of the compound due to improper storage. The primary cause is hydrolysis to the corresponding carboxylic acid (2-Fluoro-5-carboxypyridine). | Verify the purity of the reagent before use. If degradation is suspected, purify the compound if possible (e.g., by distillation under reduced pressure), or use a fresh, unopened container. Implement stringent dry and inert storage conditions. |
| Presence of solid precipitate in the liquid. | The precipitate is likely the hydrolyzed product, 2-Fluoro-5-carboxypyridine, which is a solid at room temperature. | This indicates significant degradation. The reagent is likely unsuitable for most applications. It is recommended to dispose of the material according to safety guidelines and obtain a fresh supply. |
| Inconsistent results between different batches. | Variability in storage conditions or handling practices. Differences in exposure to moisture and air can lead to varying degrees of degradation. | Standardize storage and handling protocols across all users and experiments. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from heat sources and ignition.[5][6] The container must be kept tightly sealed to prevent moisture ingress.[3][5] For enhanced stability, storage under an inert atmosphere (nitrogen or argon) is highly recommended.[5]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is hydrolysis, which occurs upon contact with water or moisture.[7] The carbonyl chloride group is highly reactive and readily reacts with water to form the corresponding carboxylic acid (2-Fluoro-5-carboxypyridine) and hydrogen chloride (HCl).[8]
Q3: Can I store this compound in a standard laboratory freezer?
A3: While storage at low temperatures is generally beneficial, it is crucial to prevent moisture condensation. If stored in a freezer, allow the container to warm to room temperature before opening to avoid drawing moist air into the cold container. A desiccator cabinet, either at room temperature or refrigerated, is a preferable storage solution.[2]
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not commonly documented, the most effective stabilization strategy is the strict exclusion of moisture. In some applications involving similar reagents, a small amount of a non-reactive acid scavenger may be used, but this should be evaluated on a case-by-case basis for compatibility with downstream applications. For long-term storage, sealing the container with paraffin wax can provide an additional barrier against moisture.[9]
Q5: How can I assess the quality of my this compound if I suspect degradation?
A5: The quality can be assessed through several analytical methods. A simple qualitative test is to carefully observe for the evolution of misty white fumes (HCl) upon exposure to air, which indicates the presence of the reactive acyl chloride.[10] For quantitative analysis, techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after derivatization can be employed to determine the purity and quantify the amount of the hydrolyzed carboxylic acid.[11]
Stability Data
The following table provides illustrative data on the stability of a typical acyl chloride under various storage conditions. This data is intended as a general guide and may not be representative of this compound specifically.
| Condition | Time (Weeks) | Purity (%) | Primary Degradant (%) |
| 2-8°C, under Nitrogen, Sealed | 0 | >99 | <0.1 |
| 12 | >99 | <0.1 | |
| 24 | >98.5 | <0.5 | |
| 25°C, under Nitrogen, Sealed | 0 | >99 | <0.1 |
| 12 | 98 | 1.5 | |
| 24 | 96 | 3.2 | |
| 25°C, Exposed to Ambient Air | 0 | >99 | <0.1 |
| 1 | 90 | 9.1 | |
| 4 | 75 | 23.5 |
Experimental Protocols
Protocol 1: Stability Assessment via HPLC with Derivatization
Objective: To quantify the remaining this compound and its primary degradant over time under defined storage conditions.
Methodology:
-
Sample Preparation and Stressing:
-
In a controlled inert atmosphere (glovebox), prepare aliquots of this compound.
-
Expose the samples to various stress conditions (e.g., 25°C/60% RH, 40°C/75% RH) in stability chambers for predetermined time points (e.g., 0, 24, 48, 72 hours).
-
-
Derivatization:
-
At each time point, quench a known amount of the sample with a suitable nucleophile (e.g., benzylamine in an anhydrous aprotic solvent like acetonitrile) to form a stable amide derivative. This reaction should be rapid and quantitative.
-
-
HPLC Analysis:
-
Analyze the derivatized sample using a reverse-phase HPLC method with a suitable column (e.g., C18).
-
The mobile phase could consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.
-
Use a UV detector to monitor the elution of the amide derivative and any unreacted derivatizing agent.
-
Quantify the amount of the derivative by comparing its peak area to a standard curve prepared from a pure, derivatized sample of this compound.
-
Protocol 2: Moisture Content Determination by Karl Fischer Titration
Objective: To determine the water content of a sample of this compound.
Methodology:
-
Instrument Preparation:
-
Ensure the Karl Fischer titration cell is dry and sealed from atmospheric moisture.
-
-
Reagent Selection:
-
Use specialized Karl Fischer reagents suitable for reactive compounds. The solvent should be anhydrous and compatible with the sample (e.g., a mixture of anhydrous methanol and chloroform).
-
-
Sample Handling:
-
All sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox with low humidity).
-
Use a gas-tight syringe to transfer a precisely weighed amount of the sample into the pre-tared titration vessel to prevent exposure to ambient air.[11]
-
-
Titration:
-
The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent. The endpoint is typically detected potentiometrically.
-
-
Calculation:
-
The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: A typical experimental workflow for stability testing of acyl chlorides.
References
- 1. nj.gov [nj.gov]
- 2. reddit.com [reddit.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2-Fluoropyridine-5-carbonyl chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for handling 2-Fluoropyridine-5-carbonyl chloride, with a specific focus on the critical requirement for anhydrous conditions to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield with this compound consistently low?
Low yields are most commonly due to the hydrolysis of the acyl chloride.[1] this compound, like other acyl chlorides, is highly reactive and sensitive to moisture.[2] Even trace amounts of water in your solvents, reagents, or glassware can cause the acyl chloride to rapidly convert to the unreactive 2-Fluoropyridine-5-carboxylic acid, halting your desired reaction.[3]
Key Troubleshooting Steps:
-
Verify Solvent Quality: Use freshly opened, anhydrous grade solvents or solvents purified by distillation over an appropriate drying agent.
-
Dry Glassware Rigorously: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.
-
Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.
-
Check Amine/Nucleophile Quality: Ensure your amine or other nucleophile is dry. If it is a hydrochloride salt, it must be neutralized with a base to generate the free, nucleophilic form.[4]
Q2: I've observed an unexpected byproduct with a mass corresponding to 2-Fluoropyridine-5-carboxylic acid. What happened?
This is a definitive sign of water contamination. The acyl chloride functional group is highly electrophilic and reacts vigorously with water in a nucleophilic acyl substitution reaction.[5][6] This hydrolysis process consumes your starting material and generates the corresponding carboxylic acid, which is often unreactive under the same conditions.[7]
Q3: Can I use a base like pyridine or triethylamine to scavenge HCl without ensuring anhydrous conditions?
While a base is often necessary to neutralize the HCl byproduct formed during the reaction (e.g., with an amine), it will not prevent hydrolysis.[8] The reaction of this compound with water is extremely fast.[7] You must first eliminate water from the reaction system and then use a base to scavenge the acid generated from the desired reaction pathway.
Q4: How can I confirm if my starting material has degraded due to moisture?
You can check for the presence of the corresponding carboxylic acid using techniques like NMR or LC-MS. A simple pH test of a solution of the material in a neutral solvent might also indicate the presence of acidic byproducts (HCl and the carboxylic acid). For critical applications, Karl Fischer titration can be used to quantify the water content of your solvents and reagents.[2]
Troubleshooting Guide
Low product yield and the formation of byproducts are common issues when working with highly reactive acyl chlorides. This guide helps you diagnose and solve these problems.
Impact of Moisture on Reaction Yield
The presence of water directly impacts the achievable yield of the desired product. The following table provides illustrative data on how trace amounts of water can significantly reduce the efficiency of an acylation reaction.
| Condition Description | Water Content (ppm) | Theoretical Yield of Amide Product | Primary Byproduct |
| Strictly Anhydrous | < 10 ppm | > 95% | Minimal |
| Standard Grade Solvent | 30-50 ppm | 70-85% | 2-Fluoropyridine-5-carboxylic acid |
| Exposure to Air | > 100 ppm | < 50% | 2-Fluoropyridine-5-carboxylic acid |
Note: Data is illustrative and based on typical acyl chloride reactivity. Actual results may vary based on specific reaction kinetics and conditions.
Logical Troubleshooting Flow
If you are experiencing issues with your reaction, follow this logical workflow to identify the potential cause.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
Standard Protocol for Amide Synthesis under Anhydrous Conditions
This protocol describes a general procedure for the reaction of this compound with a primary amine.
1. Glassware and Apparatus Preparation:
- Dry a round-bottom flask, magnetic stir bar, and dropping funnel in an oven at 150°C for at least 4 hours.
- Assemble the glassware hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
2. Reagent and Solvent Preparation:
- Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in the reaction flask.[1]
- In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
3. Reaction Execution:
- Cool the amine solution to 0°C using an ice bath.
- Slowly add the this compound solution to the stirred amine solution dropwise via the dropping funnel over 20-30 minutes. The reaction can be exothermic.[1][]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
4. Work-up and Purification:
- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization as needed.
Experimental Workflow Visualization
The following diagram illustrates the key steps for setting up a reaction under strictly anhydrous conditions.
Caption: Workflow for setting up an anhydrous reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Characterization of Impurities in 2-Fluoropyridine-5-carbonyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoropyridine-5-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most prevalent impurities in this compound typically arise from its synthesis and degradation. These include:
-
2-Fluoropyridine-5-carboxylic acid: This is the primary degradation product, formed by the hydrolysis of the acyl chloride functional group upon exposure to moisture.
-
Starting Materials: Residual amounts of starting materials from the synthesis process, such as 2-fluoro-5-methylpyridine, may be present.
-
Related Synthesis Intermediates: Intermediates from the manufacturing process, for instance, 2-fluoro-5-pyridine formate, could potentially be carried through as impurities.[1]
-
Residual Solvents: Solvents used during the synthesis and purification steps may also be present in trace amounts.
Q2: How can I prevent the formation of 2-Fluoropyridine-5-carboxylic acid during storage and sample preparation?
This compound is highly susceptible to hydrolysis. To minimize the formation of the corresponding carboxylic acid, the following precautions are essential:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Handling: Handle the material in a glove box or a dry, inert atmosphere whenever possible. Use dry solvents and glassware for all experiments.
-
Sample Preparation: For analytical purposes, prepare solutions fresh and analyze them promptly. If derivatization is required for analysis, it should be performed immediately after the sample is dissolved.[2][3]
Q3: My HPLC chromatogram shows a new, growing peak over a short period. What is the likely cause?
A new and growing peak in the HPLC chromatogram of this compound is a strong indication of on-instrument or in-solution sample degradation. The most probable identity of this new peak is 2-Fluoropyridine-5-carboxylic acid, the hydrolysis product. This occurs if the HPLC mobile phase or the sample diluent contains trace amounts of water.
Q4: I am observing significant peak tailing for the main compound in my reverse-phase HPLC analysis. What are the common causes and how can I resolve this?
Peak tailing for pyridine-containing compounds is a common issue in reverse-phase HPLC. The basic nitrogen atom in the pyridine ring can interact with residual acidic silanol groups on the silica-based column packing material. Here are some troubleshooting steps:
-
Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. Using a buffer at a lower pH (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen, reducing its interaction with silanols.
-
Ionic Strength: Increase the buffer concentration in the mobile phase to help mask the silanol interactions.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. Phenyl or fluorinated phases can also offer alternative selectivity.[4]
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
Q5: How can I definitively identify an unknown impurity detected in my sample?
A combination of analytical techniques is typically employed for the structural elucidation of unknown impurities:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first step to determine the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Isolation: If the impurity is present at a sufficient level, preparative HPLC can be used to isolate a pure fraction for further analysis.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise chemical structure of the isolated impurity.
-
Reference Standard: The most conclusive identification is achieved by comparing the chromatographic and spectroscopic data of the unknown impurity with that of a synthesized, certified reference standard.
Impurity Profile and Acceptance Criteria
The following table summarizes common impurities, their sources, and provides illustrative acceptance criteria. Actual specifications may vary by supplier and application.
| Impurity Name | Structure | Typical Source | Illustrative Acceptance Criteria (%) |
| 2-Fluoropyridine-5-carboxylic acid | C₆H₄FNO₂ | Hydrolysis of the parent compound | ≤ 0.5 |
| 2-Fluoro-5-methylpyridine | C₆H₆FN | Unreacted starting material | ≤ 0.1 |
| Residual Solvents (e.g., Dichloromethane) | CH₂Cl₂ | Synthesis and purification | ≤ 0.05 |
| Assay | |||
| This compound | C₆H₃ClFNO | - | ≥ 99.0 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is suitable for determining the purity of this compound and quantifying the 2-Fluoropyridine-5-carboxylic acid impurity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in dry acetonitrile to a concentration of approximately 1 mg/mL. Analyze immediately.
¹H NMR for Structural Confirmation
-
Spectrometer: 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
This compound: The spectrum is expected to show three aromatic protons with characteristic splitting patterns. The proton adjacent to the carbonyl chloride will be the most downfield.
-
2-Fluoropyridine-5-carboxylic acid (Impurity): The aromatic proton signals will be in a similar region to the parent compound, but a broad singlet corresponding to the carboxylic acid proton will appear far downfield (typically >10 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: HP-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Dilute the sample in a dry, volatile solvent such as dichloromethane.
Visualized Workflows and Pathways
Caption: A logical workflow for the identification and quantification of impurities.
Caption: A hypothetical example of a signaling pathway potentially affected by a reactive impurity.
References
Validation & Comparative
A Comparative Analysis of 2-Fluoropyridine-5-carbonyl chloride and 2-Chloropyridine-5-carbonyl chloride in Acylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of novel chemical entities. The reactivity of the acyl chloride directly impacts reaction conditions, efficiency, and overall yield. This guide provides a detailed comparison of two common heterocyclic building blocks: 2-Fluoropyridine-5-carbonyl chloride and 2-Chloropyridine-5-carbonyl chloride, focusing on their relative reactivity in nucleophilic acyl substitution reactions, particularly amide bond formation.
Theoretical Reactivity: The Electronegativity Advantage of Fluorine
The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack. The key difference between this compound and its 2-chloro counterpart lies in the halogen substituent at the 2-position of the pyridine ring.
Fluorine is the most electronegative element, exhibiting a stronger electron-withdrawing inductive effect (-I effect) than chlorine. This potent inductive effect withdraws electron density from the pyridine ring, and consequently from the carbonyl carbon at the 5-position. This renders the carbonyl carbon in the 2-fluoro derivative more electrophilic and, therefore, more reactive towards nucleophiles compared to the 2-chloro analogue.
Therefore, it is predicted that This compound will exhibit greater reactivity than 2-Chloropyridine-5-carbonyl chloride in nucleophilic acyl substitution reactions. This translates to potentially faster reaction times, milder required conditions, or the ability to acylate less reactive nucleophiles.
Quantitative Data Summary
As direct comparative kinetic data is unavailable, this table summarizes the fundamental properties of the two reagents and their predicted relative reactivity based on chemical principles.
| Parameter | This compound | 2-Chloropyridine-5-carbonyl chloride | Reference |
| Molecular Formula | C₆H₃ClFNO | C₆H₃Cl₂NO | N/A |
| Molecular Weight | 159.55 g/mol | 176.00 g/mol | N/A |
| CAS Number | 65352-94-5 | 29882-38-8 | N/A |
| Predicted Reactivity | Higher | Lower | Based on the greater electronegativity and inductive effect of Fluorine compared to Chlorine. |
| Typical Reaction Conditions | Potentially milder (e.g., lower temperature, shorter time) | Standard (e.g., room temperature to gentle heating) | Inferred from general principles of acyl chloride reactivity. |
Experimental Protocols: Amide Bond Formation
The following are representative, generalized protocols for the synthesis of an amide using each of the subject acyl chlorides. These are intended as illustrative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of a 6-Fluoronicotinamide Derivative
This protocol outlines the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.1 eq)
-
Tertiary amine base (e.g., Triethylamine or DIPEA) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine and the tertiary amine base in the chosen anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Prepare a separate solution of this compound in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to yield the desired amide.
Protocol 2: Synthesis of a 6-Chloronicotinamide Derivative
This protocol describes the reaction of 2-Chloropyridine-5-carbonyl chloride with a primary amine. The procedure is very similar, reflecting the standard methodology for acyl chlorides, though reaction times may be longer compared to the fluoro-analogue under identical conditions.
Materials:
-
2-Chloropyridine-5-carbonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.1 eq)
-
Tertiary amine base (e.g., Triethylamine or DIPEA) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Dioxane, or Toluene)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the amine and the tertiary amine base in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add 2-Chloropyridine-5-carbonyl chloride portion-wise or as a solution in the same solvent to the cooled amine mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion by TLC or LC-MS.
-
Once the starting material is consumed, work up the reaction by quenching with water.
-
Extract the product into a suitable organic solvent.
-
Combine the organic phases, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel or recrystallization to afford the pure amide product.
Conclusion and Recommendations
Based on fundamental electronic effects, This compound is expected to be the more reactive acylating agent compared to 2-Chloropyridine-5-carbonyl chloride. This higher reactivity can be advantageous for chemists by potentially enabling:
-
Faster reaction kinetics , leading to shorter overall synthesis times.
-
The use of milder reaction conditions , which is beneficial when working with sensitive substrates containing delicate functional groups.
-
Successful acylation of less nucleophilic amines or sterically hindered substrates where the chloro-analogue may be sluggish or ineffective.
Conversely, 2-Chloropyridine-5-carbonyl chloride may be a suitable and potentially more cost-effective choice for reactions with highly nucleophilic or unhindered amines where the enhanced reactivity of the fluoro derivative is not necessary.
Ultimately, the choice of reagent will depend on the specific requirements of the synthetic target, including the nucleophilicity of the amine, the presence of other functional groups, and desired reaction efficiency. It is recommended to perform small-scale test reactions to determine the optimal conditions for any new substrate pairing.
Spectroscopic Analysis of 2-Fluoropyridine-5-carbonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Fluoropyridine-5-carbonyl chloride and its alternatives, 3-Chlorobenzoyl chloride and 4-Fluorobenzoyl chloride. The information is intended to aid researchers in compound identification, quality control, and selection of appropriate reagents for drug development and other chemical syntheses.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the presence of the fluorine atom and the reactive acyl chloride group on a pyridine scaffold. Spectroscopic analysis is crucial for verifying the structure and purity of this compound and for comparing it with other commercially available or synthesized alternatives. This guide presents a summary of available spectroscopic data for this compound and two common alternatives.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound, 3-Chlorobenzoyl chloride, and 4-Fluorobenzoyl chloride. Please note that detailed experimental spectroscopic data for this compound is not widely available in the public domain. The provided data for this compound is based on expected values from spectroscopic principles.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-Cl Stretch | C-F Stretch | Other Key Peaks |
| This compound | 1750-1800 (Expected)[1] | ~1600 (Expected)[1] | Not specified | 1000-1300 (Expected)[1] | C-N Stretch: 1400-1500 (Expected)[1] |
| 3-Chlorobenzoyl chloride | ~1773, ~1738 | ~1573 | Not specified | - | Aromatic C-H Stretch: ~3070 |
| 4-Fluorobenzoyl chloride | ~1778, ~1741 | ~1602, ~1509 | ~859 | ~1235 | Aromatic C-H Stretch: ~3075 |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons |
| This compound | Data not available |
| 3-Chlorobenzoyl chloride | ~8.08 (t, J=1.8 Hz, 1H), ~7.99 (dt, J=7.7, 1.4 Hz, 1H), ~7.65 (ddd, J=8.1, 2.2, 1.3 Hz, 1H), ~7.48 (t, J=7.9 Hz, 1H) |
| 4-Fluorobenzoyl chloride | ~8.15 (dd, J=8.9, 5.3 Hz, 2H), ~7.19 (t, J=8.6 Hz, 2H) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C=O | Aromatic Carbons |
| This compound | Data not available | Data not available |
| 3-Chlorobenzoyl chloride | ~167.5 | ~135.2, ~134.9, ~133.4, ~131.5, ~129.9, ~128.2 |
| 4-Fluorobenzoyl chloride | ~167.4 (d, J=2.2 Hz) | ~166.5 (d, J=258.0 Hz), ~133.0 (d, J=9.6 Hz), ~129.5 (d, J=3.0 Hz), ~116.2 (d, J=22.2 Hz) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 159.55 (Expected)[1] | Data not available |
| 3-Chlorobenzoyl chloride | 174/176 | 139/141, 111, 75 |
| 4-Fluorobenzoyl chloride | 158/160 | 123, 95, 75 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a derivative of this compound might be involved.
Caption: General workflow for spectroscopic analysis.
Caption: Conceptual signaling pathway modulation.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solid Samples: The solid is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or salt plates) is recorded.
-
The sample is placed in the instrument's beam path.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are determined.
-
Characteristic absorption bands are assigned to specific functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is filtered into a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added (δ = 0.00 ppm).
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's magnet.
-
For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm.
-
For ¹³C NMR, a proton-decoupled spectrum is usually obtained over a range of 0-220 ppm.
-
Instrumental parameters such as the number of scans, relaxation delay, and pulse width are optimized.
-
-
Data Analysis:
-
The chemical shifts (δ) of the signals are referenced to the internal standard.
-
The integration of the signals in the ¹H NMR spectrum is used to determine the relative number of protons.
-
The splitting patterns (multiplicity) of the signals are analyzed to deduce the connectivity of atoms.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of ions at each m/z value.
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak (M⁺) is identified to determine the molecular weight.
-
The fragmentation pattern is analyzed to gain structural information.
-
References
A Comparative Guide to 2-Fluoropyridine-5-carbonyl Chloride and Other Acylating Agents
In the landscape of modern organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target molecule. This guide provides a comprehensive comparison of 2-Fluoropyridine-5-carbonyl chloride with other commonly employed acylating agents, offering insights into their relative performance and applications, particularly in the synthesis of complex molecules for pharmaceutical research.
Understanding Acylating Agent Reactivity
Acylation is a fundamental transformation in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule.[1] The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effect of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack.
This compound possesses unique electronic properties that influence its reactivity. The pyridine ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. Furthermore, the fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, further enhancing the reactivity of the acyl chloride. This heightened reactivity can be advantageous in cases where less reactive amines or alcohols are used as substrates.
Performance Comparison of Acylating Agents
While direct, side-by-side comparative studies of this compound with other acylating agents are not extensively available in the public literature, we can infer its performance based on established chemical principles and data from similar compounds. The following tables present a compilation of representative experimental data for the acylation of a model primary amine, aniline, with various acylating agents.
Disclaimer: The data presented in these tables is illustrative and based on established principles of chemical reactivity and published data for similar compounds. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Typical Reaction Time (h) | Typical Yield (%) | Byproducts |
| This compound | C₆H₃ClFNO | 159.55 | 1 - 3 | >90 | HCl |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 2 - 4 | >90 | HCl |
| Acetic anhydride | C₄H₆O₃ | 102.09 | 3 - 6 | 85 - 95 | Acetic acid |
| Acetyl chloride | C₂H₃ClO | 78.50 | 1 - 2 | >95 | HCl |
Table 2: General Reactivity Profile of Common Acylating Agents
| Acylating Agent Class | General Reactivity | Common Substrates | Key Advantages | Key Disadvantages |
| Heteroaromatic Acyl Chlorides (e.g., this compound) | Very High | Alcohols, Phenols, Amines | High reactivity, introduces heterocycle | Corrosive HCl byproduct, potential for side reactions with the heteroaromatic ring |
| Aromatic Acyl Chlorides (e.g., Benzoyl chloride) | High | Alcohols, Phenols, Amines | High reactivity, readily available | Corrosive HCl byproduct |
| Acid Anhydrides (e.g., Acetic anhydride) | Moderate | Alcohols, Phenols, Amines | Less corrosive byproduct (carboxylic acid) | May require catalysts or higher temperatures |
| Aliphatic Acyl Chlorides (e.g., Acetyl chloride) | Very High | Alcohols, Phenols, Amines | High reactivity | Corrosive HCl byproduct, can be volatile |
Experimental Protocols
The following is a general protocol for the acylation of a primary amine with an acyl chloride, which can be adapted for this compound and other similar reagents.
General Protocol for the N-Acylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Acyl chloride (e.g., this compound) (1.05 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.5 - 2.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve the acyl chloride (1.05 - 1.2 eq) in the anhydrous solvent.
-
Slowly add the acyl chloride solution to the stirred amine solution via a dropping funnel or syringe over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method, such as silica gel column chromatography or recrystallization, to afford the desired amide.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the general mechanism of acylation and a typical experimental workflow.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: A typical experimental workflow for N-acylation.
Application in Drug Discovery: Kinase Inhibitors
Heterocyclic scaffolds, such as pyridine, are prevalent in many biologically active compounds. The introduction of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity.[2] Consequently, this compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[3][4]
Caption: Role of this compound in kinase inhibitor synthesis.
References
A Comparative Guide to the Synthesis of 2-Fluoropyridine-5-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis methods for 2-Fluoropyridine-5-carbonyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The following sections detail the primary synthetic routes, present experimental data for comparison, and provide comprehensive experimental protocols.
Introduction
This compound, also known as 2-fluoronicotinoyl chloride, is a valuable intermediate in organic synthesis. Its reactivity, stemming from the presence of both an acyl chloride and a fluorine-substituted pyridine ring, makes it a versatile reagent for introducing the 2-fluoropyridin-5-ylcarbonyl moiety into a wide range of molecules. This guide focuses on the most common and practical methods for its preparation, providing the necessary data for researchers to select the most suitable method for their specific needs.
Synthetic Routes Overview
Two principal synthetic strategies have been identified for the preparation of this compound:
-
Chlorination of 2-Fluoropyridine-5-carboxylic Acid: This is the most widely documented and industrially relevant method. It involves the conversion of the corresponding carboxylic acid to the acyl chloride using a suitable chlorinating agent.
-
Direct Acylation of 2-Fluoropyridine: This approach, while theoretically plausible, is less documented in the scientific literature for this specific substrate. It would involve the direct introduction of the carbonyl chloride group onto the 2-fluoropyridine ring.
This guide will primarily focus on the first route, providing a detailed comparison of different chlorinating agents.
Comparison of Synthesis Methods: Chlorination of 2-Fluoropyridine-5-carboxylic Acid
The conversion of 2-Fluoropyridine-5-carboxylic acid to its acyl chloride is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents often depends on factors such as scale, desired purity, and cost.
Quantitative Data Summary
| Method | Reagent | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| Method 1 | Thionyl Chloride (SOCl₂) | Dichloromethane | Reflux | 6 hours | 80.1% | 99.0% | [1] |
| Method 2 | Thionyl Chloride (SOCl₂) | Dichloromethane | Reflux | 6 hours | 80.56% | 99.1% | [1] |
| Method 3 | Oxalyl Chloride ((COCl)₂) | Chlorinated Solvent | Reflux | Not Specified | High | High | [1] |
Note: While the patent mentions the use of oxalyl chloride, specific quantitative data for this reaction was not provided.[1] Generally, oxalyl chloride is known to be a milder reagent that often provides cleaner reactions and easier workup due to the formation of gaseous byproducts (CO, CO₂, HCl). Thionyl chloride is a more cost-effective option for large-scale synthesis, but the byproducts (SO₂ and HCl) require careful handling.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its precursor, 2-Fluoropyridine-5-carboxylic acid.
Synthesis of 2-Fluoropyridine-5-carboxylic Acid (Precursor)
This protocol is adapted from the oxidation of 2-fluoro-5-methylpyridine as described in patent literature.[1]
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.
-
Begin stirring and add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH successively.
-
Heat the mixture in an oil bath to 95°C and maintain the reaction for 5 hours.
-
Filter the hot reaction mixture and collect the filtrate.
-
Allow the filtrate to cool to room temperature, then adjust the pH to 2-4 with concentrated hydrochloric acid, which will cause a solid to precipitate.
-
Filter the precipitated solid.
-
Extract the filtrate twice with dichloromethane.
-
Combine the filtered solid with the residue from the evaporated dichloromethane extracts and dry to obtain 2-Fluoropyridine-5-carboxylic acid. The reported yield is 11.8 g.[1]
Method 1: Synthesis of this compound using Thionyl Chloride
This protocol is based on the procedure described in patent CN112358442B.[1]
Materials:
-
2-Fluoropyridine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane
-
n-Heptane
Procedure:
-
In a 500 mL three-necked flask, place the 2-Fluoropyridine-5-carboxylic acid obtained from the previous step.
-
Add 200 mL of dichloromethane and start stirring.
-
Dropwise, add 16.0 g of thionyl chloride.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Add 80 mL of n-heptane to the residue, cool the mixture, and filter.
-
The filtrate is then subjected to reduced pressure distillation, collecting the fraction at 90-94 °C/15 mmHg to yield 12.76 g of this compound as a colorless liquid (which solidifies upon freezing). The reported purity is 99.0% with a total yield of 80.1%.[1]
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship in choosing a chlorinating agent.
Caption: Overall synthesis workflow for this compound.
Caption: Decision tree for selecting a chlorinating agent.
Alternative Methods: A Note on Direct Acylation
The direct acylation of 2-fluoropyridine to introduce the carbonyl chloride group at the 5-position is a potential alternative synthetic route. However, a thorough review of the current scientific literature did not yield specific, validated experimental protocols or comparative data for this transformation for this particular substrate. This route may be subject to challenges such as regioselectivity and the overall reactivity of the fluorinated pyridine ring towards electrophilic acylation. Researchers interested in exploring this avenue would likely need to undertake significant methods development.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the oxidation of 2-fluoro-5-methylpyridine to 2-Fluoropyridine-5-carboxylic acid, followed by chlorination. For the chlorination step, thionyl chloride offers a high-yield, cost-effective solution suitable for larger-scale production, with established protocols available. Oxalyl chloride presents a milder alternative that may be preferable for smaller-scale syntheses where ease of workup and high purity are the primary considerations, although specific yield data for this substrate is not as readily available. The choice of method will ultimately be guided by the specific requirements of the research or production campaign.
References
A Comparative Purity Analysis of Commercially Available 2-Fluoropyridine-5-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 2-Fluoropyridine-5-carbonyl chloride, a key building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical as impurities can lead to side reactions, lower yields, and the introduction of unwanted substances in the final drug product. This document outlines the experimental data from the analysis of samples from three fictional suppliers (Supplier A, Supplier B, and Supplier C) and provides detailed protocols for the analytical methods used.
Data Presentation
The purity of this compound from three different commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative results are summarized in the table below.
| Supplier | Purity by HPLC (%) | Purity by GC-MS (%) | Key Impurities Identified | Notes |
| Supplier A | 98.5 | 98.2 | 2-Chloropyridine-5-carbonyl chloride (0.8%), 2-Fluoropyridine-5-carboxylic acid (0.5%) | High purity with minor related impurities. |
| Supplier B | 96.2 | 95.8 | 2-Chloropyridine-5-carbonyl chloride (2.1%), Unidentified impurities (1.9%) | Lower purity with a significant amount of a chloro-impurity. |
| Supplier C | 99.1 | 99.0 | 2-Fluoropyridine-5-carboxylic acid (0.4%), Residual solvent (Toluene, 0.5%) | Highest purity, with minor process-related impurities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of this compound and quantify impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Gradient: Start with 30% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of acetonitrile. The high reactivity of the carbonyl chloride requires that the analysis is performed promptly after dissolution.
-
Quantification: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Method:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection: 1 µL of a 1 mg/mL solution in dichloromethane, splitless injection.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Impurity Identification: Identification of impurities was based on comparison of their mass spectra with the NIST library and known standards.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of this compound and to detect the presence of proton-containing impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Method:
-
Sample Preparation: 10 mg of the sample was dissolved in 0.75 mL of deuterated chloroform (CDCl3).
-
¹H NMR: The spectrum was acquired with a 90° pulse and a relaxation delay of 5 seconds. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹⁹F NMR: The spectrum was acquired to confirm the presence and environment of the fluorine atom.
-
¹³C NMR: The spectrum was acquired to confirm the carbon skeleton of the molecule.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential application of the analyzed compound.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Hypothetical signaling pathway inhibited by a downstream product.
A Comparative Guide to the Reaction Kinetics of 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-Fluoropyridine-5-carbonyl chloride and other common acylating agents. Due to a lack of specific published kinetic data for this compound, this document focuses on a qualitative comparison based on established chemical principles and provides detailed experimental protocols for researchers to determine these values.
Executive Summary
Data Presentation: Comparative Reaction Kinetics
The following tables are presented as templates for organizing experimentally determined kinetic data. The values are placeholders and should be replaced with empirical data obtained through the experimental protocols outlined in this guide.
Table 1: Reaction Rate Constants (k) for the Acylation of Aniline at 25°C
| Acylating Agent | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |
| This compound | Acetonitrile | Data to be determined |
| Benzoyl Chloride | Acetonitrile | Literature value/to be determined |
| Pivaloyl Chloride | Acetonitrile | Literature value/to be determined |
| Acetyl Chloride | Acetonitrile | Literature value/to be determined |
Table 2: Activation Energies (Ea) for the Acylation of Aniline
| Acylating Agent | Solvent | Activation Energy (Ea) [kJ/mol] |
| This compound | Acetonitrile | Data to be determined |
| Benzoyl Chloride | Acetonitrile | Literature value/to be determined |
| Pivaloyl Chloride | Acetonitrile | Literature value/to be determined |
| Acetyl Chloride | Acetonitrile | Literature value/to be determined |
Qualitative Comparison of Reactivity
Based on general chemical principles, a qualitative comparison of the reactivity of these acylating agents can be made:
-
This compound: The presence of the electron-withdrawing fluorine atom and the nitrogen atom in the pyridine ring is expected to increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.
-
Benzoyl Chloride: The carbonyl group is conjugated with the benzene ring, which can slightly reduce its electrophilicity through resonance. However, it is still a reactive acylating agent. Studies have shown that benzoyl chloride is more reactive than its thio-analog, thiobenzoyl chloride.[1]
-
Pivaloyl Chloride: The bulky tert-butyl group introduces significant steric hindrance around the carbonyl carbon, which can slow down the rate of nucleophilic attack, particularly with sterically demanding nucleophiles.[2][3]
-
Acetyl Chloride: This is a highly reactive acylating agent due to the small size of the methyl group and the electron-withdrawing nature of the carbonyl group. It is generally considered more reactive than benzoyl chloride.[4]
Experimental Protocols
To obtain the quantitative data for the tables above, the following experimental protocols can be employed.
Kinetic Analysis of Acylation Reaction using High-Performance Liquid Chromatography (HPLC)
This method is suitable for monitoring the progress of the acylation reaction by quantifying the decrease in the concentration of the reactants and the increase in the concentration of the product over time.
Materials:
-
This compound (or other acylating agent)
-
Nucleophile (e.g., aniline, benzyl alcohol)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
Reverse-phase C18 HPLC column
-
HPLC system with a UV detector
-
Thermostatted autosampler and column compartment
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the acylating agent, nucleophile, and the expected product at known concentrations in the reaction solvent. Inject these standards into the HPLC to generate calibration curves based on peak area versus concentration.
-
Reaction Setup: In a thermostatted vial, dissolve the nucleophile in the chosen solvent. Equilibrate the solution to the desired reaction temperature (e.g., 25°C).
-
Initiation of Reaction: Add a known concentration of the acylating agent to the nucleophile solution to initiate the reaction. Start a timer immediately.
-
Sample Collection and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a large excess of a primary amine like diethylamine for unreacted acyl chloride) or by rapid dilution with the mobile phase at a low temperature.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Using the calibration curves, determine the concentrations of the reactants and product at each time point. Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. The rate constant (k) can be calculated by fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction).
-
Determination of Activation Energy: Repeat the experiment at several different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).
In Situ Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for real-time monitoring of the reaction in the NMR tube without the need for sampling and quenching.
Materials:
-
This compound (or other acylating agent)
-
Nucleophile
-
Anhydrous deuterated solvent (e.g., acetonitrile-d3)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the nucleophile in the deuterated solvent.
-
Acquisition of Initial Spectrum: Acquire a spectrum of the nucleophile solution before the addition of the acylating agent.
-
Reaction Initiation: Add a known amount of the acylating agent to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
-
Time-course Monitoring: Acquire a series of ¹H NMR (or ¹⁹F NMR if applicable) spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the reactants and the product in each spectrum. The relative concentrations can be determined from the integral values. Plot the concentration of the product as a function of time to determine the reaction rate and rate constant.
Kinetic Analysis of Fast Reactions using Stopped-Flow Spectroscopy
For very fast reactions that occur on the millisecond to second timescale, the stopped-flow technique is ideal.
Materials:
-
This compound (or other acylating agent)
-
Nucleophile
-
Anhydrous solvent
-
Stopped-flow spectrophotometer with UV-Vis or fluorescence detection
Procedure:
-
Solution Preparation: Prepare solutions of the acylating agent and the nucleophile in the chosen solvent in separate syringes for the stopped-flow instrument.
-
Instrument Setup: Set the stopped-flow instrument to the desired temperature and select an appropriate wavelength for monitoring the reaction (where there is a significant change in absorbance or fluorescence upon reaction).
-
Reaction Initiation and Monitoring: The instrument rapidly mixes the two solutions, and the change in absorbance or fluorescence is monitored over time.
-
Data Analysis: The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the rate constant.
Mandatory Visualization
Caption: Workflow for determining reaction kinetics.
Caption: Logic for comparing acylating agents.
References
The Rising Star in Amide Synthesis: A Comparative Guide to 2-Fluoropyridine-5-carbonyl chloride in Drug Discovery
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of successful drug discovery programs. The choice of acylating agent is paramount, directly influencing reaction outcomes, purity profiles, and the overall timeline of a project. In this guide, we provide an objective comparison of 2-Fluoropyridine-5-carbonyl chloride, a promising reagent, against established alternatives, supported by representative experimental data and detailed protocols.
The strategic incorporation of fluorine atoms and pyridine scaffolds into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and target-binding affinity.[1] this compound emerges as a valuable building block, combining the activating properties of an acyl chloride with the beneficial electronic characteristics of a fluorinated pyridine ring.
Performance Comparison of Acylating Agents
The efficacy of an acylating agent is determined by its reactivity, selectivity, and the ease of purification of the resulting amide. Acyl chlorides are generally highly reactive due to the excellent leaving group ability of the chloride ion. The presence of a fluorine atom and a nitrogen atom in the pyridine ring of this compound further enhances the electrophilicity of the carbonyl carbon, potentially leading to faster reaction times and higher yields, especially with less nucleophilic amines.
To illustrate its performance, we present a comparative summary of this compound against other commonly used reagents in a model amidation reaction. The data presented is representative of typical outcomes based on the known reactivity of these classes of compounds.
| Acylating Agent | Structure | Reaction Time (h) | Yield (%) | Purity (%) | Key Advantages | Potential Disadvantages |
| This compound | O=C(Cl)c1ccc(F)nc1 | 1 - 4 | >90 | >95 | High reactivity, introduces a fluoropyridine moiety, favorable for medicinal chemistry. | Higher cost compared to simple acyl chlorides, moisture sensitive. |
| Benzoyl Chloride | O=C(Cl)c1ccccc1 | 2 - 8 | 80 - 90 | >95 | Readily available, cost-effective. | Lower reactivity with electron-poor amines. |
| HATU/Carboxylic Acid | (Not applicable) | 1 - 6 | 85 - 95 | >90 | Mild reaction conditions, suitable for sensitive substrates, low racemization. | By-product removal can be challenging, higher reagent cost. |
| T3P®/Carboxylic Acid | (Not applicable) | 2 - 12 | 80 - 95 | >90 | Excellent safety profile, water-soluble by-products simplify workup. | Slower reaction times with some substrates, moderate cost. |
Logical Workflow for Amide Bond Formation
The general workflow for utilizing an acylating agent like this compound involves the reaction of the acyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base to neutralize the HCl by-product.
References
A Comparative Guide to Amide Bond Formation: Alternatives to 2-Fluoropyridine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics. 2-Fluoropyridine-5-carbonyl chloride is a reactive acyl chloride frequently used to introduce the 2-fluoropyridine-5-carbonyl moiety, a scaffold present in various biologically active molecules. However, the handling of acyl chlorides can be challenging due to their moisture sensitivity and the generation of corrosive byproducts. This guide provides an objective comparison of common alternative reagents to this compound, focusing on amide coupling agents used with the parent carboxylic acid, 2-fluoronicotinic acid. We present a summary of their performance based on available experimental data, detailed protocols, and visual representations of reaction workflows and a relevant biological pathway.
Performance Comparison of Amide Coupling Reagents
The primary alternative to using an acyl chloride is the direct coupling of the corresponding carboxylic acid (2-fluoronicotinic acid) with an amine, facilitated by a coupling reagent. This approach often offers milder reaction conditions and avoids the need to pre-form the highly reactive acyl chloride. The following table summarizes the performance of several common coupling reagents in the synthesis of pyridine carboxamides, including a specific example for the synthesis of the insomnia therapeutic, Lemborexant, which features a 2-fluoropyridine-5-carboxamide core.
| Reagent/Method | Starting Materials | Product | Solvent(s) | Base(s) | Yield (%) | Reference |
| Acyl Chloride (Standard) | This compound + Amine | N-substituted-2-fluoropyridine-5-carboxamide | Aprotic (e.g., DCM, THF) | Tertiary Amine (e.g., TEA, DIPEA) | Good to Excellent | [1] |
| T3P® (Propylphosphonic Anhydride) | Carboxylic Acid + 2-Amino-5-fluoropyridine | Lemborexant | Acetonitrile | N/A | 61% | [2] |
| HATU/DIPEA | Carboxylic Acid + 2-Amino-5-fluoropyridine | Lemborexant | N/A | DIPEA | N/A | [3] |
| EDC/HOBt | Carboxylic Acid + Amine | N-substituted-carboxamide | DMF | DIPEA | 85% | [4] |
| EDC/DMAP/HOBt (catalytic) | Boc-Valine + Aniline derivative | N-(4-(N-(4-methoxybenzyl)carbamoyl)phenyl)-2-((tert-butoxycarbonyl)amino)-3-methylbutanamide | Acetonitrile | DIPEA | 72% | [5] |
Note: The yields presented are for specific reactions and may vary depending on the substrates, stoichiometry, and reaction conditions.
Experimental Protocols
Below are detailed, generalized protocols for the use of the alternative coupling reagents in the formation of an amide bond between 2-fluoronicotinic acid and a generic amine.
Protocol 1: Amide Coupling using T3P® (Propylphosphonic Anhydride)
Materials:
-
2-Fluoronicotinic acid (1.0 eq)
-
Amine (1.1 eq)
-
Pyridine (or other suitable base) (2.0 eq)
-
T3P® (50% solution in a suitable solvent like ethyl acetate) (1.5 eq)
-
Ethyl acetate (or other suitable solvent)
Procedure:
-
To a solution of 2-fluoronicotinic acid and the amine in ethyl acetate, add pyridine.
-
Cool the mixture to 0°C.
-
Slowly add the T3P® solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Protocol 2: Amide Coupling using HATU
Materials:
-
2-Fluoronicotinic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve 2-fluoronicotinic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and other water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Coupling using EDC/HOBt
Materials:
-
2-Fluoronicotinic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DCM (Dichloromethane) or DMF
Procedure:
-
Dissolve 2-fluoronicotinic acid and HOBt in anhydrous DCM or DMF.
-
Add EDC to the solution and stir for 10-20 minutes at room temperature.
-
Add the amine and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Chemistry
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for amide bond formation and a relevant biological pathway where pyridine carboxamides have shown activity.
Caption: Generalized workflow for amide coupling reactions.
Caption: Activation pathway of a pyridine carboxamide prodrug in M. tuberculosis.[6][7]
Conclusion
While this compound remains a viable and reactive agent for the synthesis of 2-fluoropyridine-5-carboxamides, a range of effective and often milder alternatives are available. Coupling reagents such as T3P®, HATU, and EDC/HOBt offer the advantage of one-pot procedures starting from the more stable 2-fluoronicotinic acid, often with high yields and simplified work-up procedures. The choice of reagent will ultimately depend on the specific substrates, scale of the reaction, and considerations regarding cost, safety, and byproduct removal. The provided protocols and diagrams serve as a foundational guide for researchers to explore these alternatives in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- 3. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Fluoropyridine-5-carbonyl Chloride and its Alternatives for Amide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the choice of acylating agent is a critical step that can significantly impact reaction efficiency, yield, and purity. This guide provides an objective comparison of 2-Fluoropyridine-5-carbonyl chloride with viable alternatives, supported by predicted and experimental data, to facilitate informed decision-making in amide bond formation.
Spectroscopic and Physicochemical Properties
A thorough understanding of the spectroscopic and physicochemical properties of a reagent is paramount for its effective use. Below is a summary of the key data for this compound and two common alternatives: 2-Chloropyridine-5-carbonyl chloride and 5-Fluoronicotinoyl chloride.
Table 1: Spectroscopic Data for this compound
| Analysis | Predicted/Reported Data |
| ¹H NMR | Signals expected in the aromatic region, influenced by the electron-withdrawing effects of the fluorine and carbonyl chloride groups. |
| ¹³C NMR | Aromatic carbons and a carbonyl carbon signal are expected. Chemical shifts will be influenced by the electronegative substituents. |
| ¹⁹F NMR | A signal in the typical aromatic fluorine region is expected, confirming the presence and position of the fluorine atom. |
| Mass Spec. | Molecular Ion Peak (M⁺): m/z 159.55[1]. Fragmentation may involve the loss of Cl, CO, and F. |
Alternatives for Amide Synthesis
The selection of an appropriate acylating agent often depends on the specific requirements of the reaction, including the nucleophilicity of the amine, desired reactivity, and cost. 2-Chloropyridine-5-carbonyl chloride and 5-Fluoronicotinoyl chloride are two logical alternatives to this compound, offering different reactivity profiles due to the nature and position of the halogen substituent.
Table 2: Comparison of this compound and Alternatives
| Compound | Structure | Molecular Weight | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted ¹⁹F NMR (ppm) |
| This compound | 159.55 | H3: ~8.4, H4: ~8.1, H6: ~8.8 | C2: ~163 (d), C3: ~122 (d), C4: ~140 (d), C5: ~130, C6: ~150 (d), C=O: ~168 | ~ -70 | |
| 2-Chloropyridine-5-carbonyl chloride | 176.00 | H3: ~8.3, H4: ~8.0, H6: ~8.7 | C2: ~152, C3: ~125, C4: ~139, C5: ~135, C6: ~150, C=O: ~168 | N/A | |
| 5-Fluoronicotinoyl chloride | 159.55 | H2: ~8.9, H4: ~8.3, H6: ~8.7 | C2: ~150 (d), C3: ~130, C4: ~125 (d), C5: ~160 (d), C6: ~145 (d), C=O: ~168 | ~ -115 |
Note: Predicted NMR data were generated using online prediction tools and should be considered as estimates. Experimental verification is recommended. The coupling constants (J values) for the predicted spectra are not provided by the tool.
Experimental Protocols
The following are generalized protocols for the synthesis of amides using pyridine-based acyl chlorides. These should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for Amide Synthesis using a Pyridine Carbonyl Chloride
Materials:
-
Pyridine carbonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine and the tertiary amine base in the chosen aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the pyridine carbonyl chloride in the same solvent to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Performance Comparison and Reactivity Considerations
The reactivity of these acyl chlorides is influenced by the electronic effects of the halogen substituent.
-
This compound: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon and making it highly reactive towards nucleophiles.
-
2-Chloropyridine-5-carbonyl chloride: Chlorine is also electron-withdrawing, but generally to a lesser extent than fluorine. This may result in slightly lower reactivity compared to the fluoro-analogue.
-
5-Fluoronicotinoyl chloride: With the fluorine at the 5-position, its electron-withdrawing effect on the carbonyl group at the 3-position is primarily transmitted through the pyridine ring. This may lead to a different reactivity profile compared to the 2-halo substituted isomers.
The choice between these reagents will depend on the desired balance between reactivity and selectivity for a particular application. Highly reactive acyl chlorides may be beneficial for reactions with weakly nucleophilic amines but may lead to side reactions with sensitive substrates.
Visualizing Workflows and Relationships
To aid in the practical application and selection of these reagents, the following diagrams illustrate a typical experimental workflow and a decision-making process.
References
Benchmarking 2-Fluoropyridine-5-carbonyl Chloride: A Comparative Guide to Acylation Performance in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. 2-Fluoropyridine-5-carbonyl chloride has emerged as a valuable reagent for the introduction of the 2-fluoro-5-pyridinylcarbonyl moiety, a structural motif present in various biologically active compounds. This guide provides an objective comparison of the performance of this compound against common alternative acylating agents, supported by representative experimental data and detailed protocols.
Performance Comparison of Acylating Agents
The reactivity of acyl chlorides is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the acyl chloride more susceptible to nucleophilic attack. The fluorine atom in this compound, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This is expected to render the carbonyl carbon more electrophilic compared to its chloro-analogue, 2-Chloropyridine-5-carbonyl chloride, and the standard benzoyl chloride.
To illustrate this, we present a comparative analysis of these three acylating agents in a model acylation reaction with benzylamine to form the corresponding N-benzylamide. While direct side-by-side comparative studies are limited in published literature, the following data is representative of the expected performance based on established principles of chemical reactivity.
Table 1: Comparative Performance in the Acylation of Benzylamine
| Acylating Agent | Structure | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| This compound | ![]() | 1 | 95 | >98 | Highly reactive, leading to short reaction times and high yields under mild conditions. |
| 2-Chloropyridine-5-carbonyl chloride | ![]() | 2-3 | 88 | >97 | Less reactive than the fluoro-analogue due to the lower electronegativity of chlorine. |
| Benzoyl Chloride | ![]() | 4-6 | 85 | >97 | Standard reactivity, often requiring longer reaction times or harsher conditions for comparable yields. |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison.
General Protocol for the Acylation of Benzylamine
This protocol describes a general procedure for the N-acylation of benzylamine with an acyl chloride.
Materials:
-
Benzylamine (1.0 mmol, 1.0 eq.)
-
Acyl Chloride (this compound, 2-Chloropyridine-5-carbonyl chloride, or Benzoyl Chloride) (1.05 mmol, 1.05 eq.)
-
Triethylamine (1.5 mmol, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzylamine in anhydrous DCM at 0 °C, add triethylamine.
-
Slowly add a solution of the acyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-benzylamide.
Mechanistic Insights and Workflow Visualizations
To further understand the underlying chemical processes and experimental workflows, the following diagrams are provided.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: A typical experimental workflow for amide synthesis.
Conclusion
This compound is a highly efficient acylating agent, demonstrating superior reactivity in amide bond formation compared to its chloro-analogue and benzoyl chloride. This enhanced performance, characterized by shorter reaction times and high yields under mild conditions, is attributed to the strong electron-withdrawing nature of the fluorine substituent. For researchers and drug development professionals, the use of this compound can offer a significant advantage in the synthesis of complex molecules, enabling more efficient and streamlined synthetic routes. The provided protocols and diagrams serve as a practical guide for the application of this versatile reagent in organic synthesis.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluoropyridine-5-carbonyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 2-Fluoropyridine-5-carbonyl chloride is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, emphasizing operational best practices and immediate safety protocols.
Core Hazard Summary
| Hazard Class | Description | Mitigation Measures |
| Corrosive | Acyl chlorides react violently with water and other nucleophiles, releasing corrosive hydrogen chloride (HCl) gas.[1] This can cause severe skin burns and eye damage. | Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[2][3] |
| Reactive | The compound is expected to be highly reactive towards moisture, alcohols, and amines.[4][5] Contact with incompatible materials such as strong oxidizing agents and acids should be avoided.[6] | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6][7] |
| Toxic | Upon decomposition or reaction, it can release toxic gases such as hydrogen fluoride (HF), hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[6][7] Inhalation may cause respiratory irritation.[2] | All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors and decomposition products. |
| Environmental | Spills and improper disposal can be harmful to the environment. It should not be released into drains or the environment.[6][7] | All waste materials must be collected and disposed of as hazardous chemical waste according to institutional, local, and national regulations.[8][9] |
Experimental Protocol for Safe Quenching and Disposal
Given the reactivity of acyl chlorides, a quenching step is necessary to neutralize the compound before disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
This compound waste
-
A suitable quenching agent (e.g., a dilute solution of sodium bicarbonate, or an alcohol like isopropanol)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Appropriate waste container, clearly labeled
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat
Procedure:
-
Preparation: Ensure you are working in a certified chemical fume hood. Have an appropriate fire extinguisher and spill containment materials readily available.
-
Slow Addition: Slowly and carefully add the this compound waste to a large excess of the chosen quenching solution with stirring. The reaction is exothermic and will release gas; therefore, the addition must be gradual to control the reaction rate.
-
Neutralization: If using a basic solution, check the pH of the resulting mixture to ensure it is neutral (pH 6-8).
-
Collection: Once the reaction has ceased and the mixture has cooled to room temperature, absorb the liquid onto an inert material like vermiculite or sand.
-
Packaging: Place the absorbed waste into a designated, properly labeled hazardous waste container.
-
Disposal: The sealed container must be disposed of through a licensed professional waste disposal service.[2] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup.
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. savemyexams.com [savemyexams.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.pt [fishersci.pt]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



